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  • Product: N-(3-(Aminomethyl)phenyl)formamide
  • CAS: 918810-75-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of N-(3-(Aminomethyl)phenyl)formamide in Biological Assays: A Technical Guide

Executive Summary N-(3-(Aminomethyl)phenyl)formamide (3-AMPF) and its derivatives represent a highly privileged pharmacophore in modern fragment-based drug discovery (FBDD). Characterized by its dual hydrogen-bonding cap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-(Aminomethyl)phenyl)formamide (3-AMPF) and its derivatives represent a highly privileged pharmacophore in modern fragment-based drug discovery (FBDD). Characterized by its dual hydrogen-bonding capacity and aromatic stability, the 3-AMPF scaffold is pivotal in the design of dual inhibitors targeting the Macrophage Migration Inhibitory Factor (MIF) superfamily—specifically MIF-1 and D-Dopachrome Tautomerase (D-DT)[1]—as well as in the structural optimization of Histone Acetyltransferase (p300/CBP) inhibitors[2]. This whitepaper dissects the mechanistic causality of 3-AMPF in biological systems and outlines self-validating experimental protocols for evaluating its efficacy.

Molecular Pharmacology & Target Engagement

The unique structural topology of 3-AMPF allows it to act as a versatile chemical probe. The formamide moiety serves as a bioisostere for transition-state intermediates, while the aminomethylphenyl group provides critical spatial anchoring.

Dual Inhibition of MIF-1 and D-DT

MIF-1 and D-DT are homologous cytokines implicated in tumor immune evasion and inflammatory cascades[3]. Both enzymes possess a unique N-terminal proline (Pro-1) that functions as a catalytic base.

Mechanistic Causality: When 3-AMPF derivatives enter the tautomerase active site, the formamide group directly interacts with Pro-1. Concurrently, the secondary amine of the aminomethylphenyl moiety forms a critical hydrogen bond with Arg-36, and the phenyl ring engages in π−π stacking with Phe-2[1]. This precise molecular fit explains the enhanced potency of 3-AMPF-derived compounds compared to traditional single-target inhibitors, effectively shutting down the downstream activation of the CD74/CD44 receptor complex.

Epigenetic Modulation via p300/CBP

In the context of epigenetic regulation, the 3-AMPF scaffold has been utilized to probe the active site of p300/CBP Histone Acetyltransferases[2]. The polar nature of the aminomethylphenyl group alters the electrostatic surface interaction within the HAT domain, providing a structural baseline for synthesizing more complex, histone-competitive inhibitors[4].

Pathway Compound 3-AMPF Scaffold (Inhibitor) Target MIF-1 / D-DT (Tautomerases) Compound->Target Competitive Binding (Pro-1, Arg-36) Receptor CD74 / CD44 Receptor Complex Target->Receptor Cytokine Activation Kinase ERK1/2 / AMPK Phosphorylation Receptor->Kinase Signal Transduction Outcome Tumor Proliferation & Inflammatory Cascade Kinase->Outcome Gene Expression

Fig 1. Mechanism of 3-AMPF derivatives inhibiting MIF-1/D-DT mediated CD74/CD44 signal transduction.

Biological Assay Methodologies

To rigorously evaluate the mechanism of action of 3-AMPF derivatives, researchers must employ self-validating assay systems. The following protocols are designed to ensure internal consistency and eliminate false positives.

In Vitro Tautomerase Kinetic Assay

Causality & Design: The tautomerase activity of MIF-1/D-DT is measured using L-dopachrome methyl ester as a chromogenic substrate. The enzyme catalyzes the conversion of this colored substrate into a colorless indole derivative. By tracking the decay of absorbance at 475 nm, we can kinetically quantify enzyme inhibition. The assay is self-validating: a steady baseline confirms substrate stability, while the uninhibited enzyme provides the Vmax​ reference.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM stock of the 3-AMPF derivative in DMSO. Dilute to working concentrations (0.1 μM - 100 μM) in assay buffer (10 mM sodium phosphate, 1 mM EDTA, pH 6.2).

  • Enzyme Incubation: Mix 100 nM recombinant human MIF-1 or D-DT with the inhibitor in a 96-well UV-transparent plate. Causality: Incubate for 15 minutes at 25°C to allow the inhibitor to reach thermodynamic equilibrium with the active site prior to substrate competition.

  • Substrate Generation: Generate L-dopachrome methyl ester in situ by mixing L-dopa methyl ester with sodium periodate.

  • Kinetic Measurement: Add the substrate to the enzyme-inhibitor mixture. Immediately read the absorbance at 475 nm every 10 seconds for 5 minutes using a microplate reader.

  • Data Validation: Calculate the initial velocity ( V0​ ). Ensure the DMSO vehicle control matches the uninhibited enzyme rate to rule out solvent-induced denaturation.

Workflow Step1 Recombinant Enzyme Prep Step2 3-AMPF Incubation Step1->Step2 Step3 L-Dopachrome Addition Step2->Step3 Step4 Kinetic Read (475 nm) Step3->Step4 Step5 IC50 Calculation Step4->Step5

Fig 2. Self-validating in vitro tautomerase kinetic assay workflow for evaluating 3-AMPF efficacy.

Cellular Proliferation & Downstream Target Engagement

Causality & Design: Since MIF-1/D-DT signaling activates the CD74/CD44 receptor complex leading to ERK1/2 phosphorylation, effective inhibition by 3-AMPF should arrest cell proliferation and reduce p-ERK levels. Running an MTT assay alongside a Western blot establishes a direct causal link between phenotypic cell death and molecular kinase inhibition[5].

Step-by-Step Protocol:

  • Cell Seeding: Seed A549 (human lung carcinoma) cells at 5,000 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Treat cells with serial dilutions of the 3-AMPF derivative for 72 hours.

  • Viability Readout: Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals and read absorbance at 570 nm. Causality: The reduction of MTT relies on NAD(P)H-dependent cellular oxidoreductase enzymes, directly correlating with metabolic viability.

  • Western Blotting (Validation): Lyse a parallel set of treated cells. Probe for total ERK and p-ERK1/2 to confirm that the phenotypic growth arrest is mechanistically linked to the targeted signaling pathway.

Quantitative Data Summaries

The following table summarizes the pharmacological metrics of 3-AMPF derivatives across different biological targets, demonstrating its utility as a highly tunable scaffold.

Target / Cell LineAssay TypeIC50 / Viability MetricMechanistic Role of 3-AMPF Scaffold
D-DT (Tautomerase) Biochemical1.2 - 2.4 μMH-bond with Arg-36; Pro-1 interaction[1]
MIF-1 (Tautomerase) Biochemical9.2 - 9.8 μM π−π stacking with Phe-2[1]
p300/CBP (HAT) Biochemical~10.0 μMPolar surface interaction modulation[2]
A549 (Lung Cancer) Cellular< 10.0 μM (Derivatives)Disruption of CD74-mediated signaling[5]

References

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. PMC - National Institutes of Health. URL:[Link]

  • New Organoselenium (NSAIDs-Selenourea and Isoselenocyanate) Derivatives as Potential Antiproliferative Agents: Synthesis, Biological Evaluation and in Silico Calculations. PMC - National Institutes of Health. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to N-(3-(Aminomethyl)phenyl)formamide: Chemical Properties and Structural Analysis

Abstract N-(3-(Aminomethyl)phenyl)formamide is a bifunctional organic molecule featuring a primary aminomethyl group and a secondary formamide moiety on a central benzene ring. This unique structural arrangement makes it...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(3-(Aminomethyl)phenyl)formamide is a bifunctional organic molecule featuring a primary aminomethyl group and a secondary formamide moiety on a central benzene ring. This unique structural arrangement makes it a valuable intermediate in medicinal chemistry and materials science, offering multiple reaction sites for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via N-formylation of 3-aminobenzylamine, and a thorough framework for its structural elucidation using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective synthesis and characterization of this versatile compound.

Introduction and Significance

N-(3-(Aminomethyl)phenyl)formamide belongs to the class of substituted anilides. Its structure is derived from 3-aminobenzylamine, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The introduction of a formyl group to the aniline nitrogen serves two primary purposes in synthetic chemistry: it acts as a protecting group for the amino functionality, and it can be a precursor for further chemical transformations.[3][4] The presence of both a reactive primary amine on the benzylic carbon and a stable formamide on the aromatic ring allows for selective chemical modifications at either position, making it a highly versatile intermediate for creating diverse molecular libraries. Understanding its synthesis and analytical profile is therefore critical for its application in targeted drug design and polymer chemistry.[5]

Physicochemical Properties

The fundamental chemical and physical properties of N-(3-(Aminomethyl)phenyl)formamide are summarized below. These values are calculated based on its structure, drawing parallels from the closely related compound N-(3-aminophenyl)formamide.[6][7]

PropertyValueReference
Molecular Formula C₈H₁₀N₂O-
Molecular Weight 150.18 g/mol -
CAS Number Not explicitly assigned; derived from 3-aminobenzylamine (4403-70-7)[1][5]
IUPAC Name N-(3-(Aminomethyl)phenyl)formamide-
Appearance Expected to be a solid or high-boiling liquidInferred
Hydrogen Bond Donor Count 2[6][7]
Hydrogen Bond Acceptor Count 2[6][7]
Rotatable Bond Count 2Inferred
Topological Polar Surface Area 68.2 ŲInferred

Synthesis Pathway and Experimental Protocol

The most direct and logical synthesis of N-(3-(Aminomethyl)phenyl)formamide involves the selective N-formylation of the aromatic amino group of the precursor, 3-aminobenzylamine. The primary aliphatic amine is generally less reactive under these specific conditions, allowing for a high degree of chemoselectivity.

Conceptual Synthesis Workflow

The synthesis is a straightforward acylation reaction. 3-Aminobenzylamine, the starting material, can be synthesized via several established routes, such as the reduction of 3-nitrobenzonitrile or 3-nitrobenzaldehyde oxime.[5][8] The subsequent formylation step utilizes a formylating agent, such as formic acid, to introduce the -CHO group onto the aniline nitrogen.

SynthesisWorkflow Start 3-Aminobenzylamine (Precursor) Reaction N-Formylation Reaction Start->Reaction Reagent Formic Acid (Formylating Agent) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench & Separate Purification Column Chromatography or Recrystallization Workup->Purification Isolate Crude Product N-(3-(Aminomethyl)phenyl)formamide Purification->Product Pure Compound

Caption: Synthesis workflow for N-(3-(Aminomethyl)phenyl)formamide.

Detailed Experimental Protocol: N-Formylation using Formic Acid

This protocol is adapted from established methods for the N-formylation of amines using formic acid, which can proceed efficiently without a catalyst.[9]

Materials:

  • 3-Aminobenzylamine (1.0 eq)

  • Formic Acid (≥95%, 2.0-3.0 eq)

  • Toluene or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzylamine (1.0 eq) in toluene (approx. 10 mL per 1 g of amine).

  • Addition of Reagent: Add formic acid (2.0 eq) dropwise to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Heating is necessary to overcome the activation energy for the dehydration of the intermediate formed between the amine and formic acid, driving the reaction to completion.[3]

  • Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the excess formic acid. Caution: CO₂ evolution will occur.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(3-(Aminomethyl)phenyl)formamide.

Structural Analysis and Characterization

A combination of spectroscopic methods is essential to unambiguously confirm the structure and purity of the synthesized N-(3-(Aminomethyl)phenyl)formamide.

AnalysisWorkflow Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Confirmation & Purity Assessment NMR->Structure Connectivity & Carbon Skeleton IR->Structure Functional Groups MS->Structure Molecular Weight & Fragmentation

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Expected Signals):

  • Formyl Proton (-CHO): A singlet (or two singlets due to rotational isomers) is expected around δ 8.3-8.7 ppm.[10][11] The presence of cis/trans rotamers around the amide C-N bond can lead to two distinct signals for the formyl proton and the N-H proton.[12]

  • Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.0-7.8 ppm, corresponding to the four protons on the substituted benzene ring.

  • Benzylic Protons (-CH₂-): A singlet around δ 3.8-4.0 ppm, integrating to 2H.

  • Amine Protons (-NH₂): A broad singlet around δ 1.5-2.5 ppm (exchangeable with D₂O), integrating to 2H. Its chemical shift can be highly variable depending on concentration and solvent.

  • Amide Proton (Ar-NH-): A broad singlet around δ 8.5-9.5 ppm (exchangeable with D₂O), integrating to 1H.

¹³C NMR Spectroscopy (Expected Signals):

  • Carbonyl Carbon (-C=O): A signal in the range of δ 160-165 ppm.[10]

  • Aromatic Carbons (Ar-C): Multiple signals between δ 115-145 ppm. The carbon attached to the formamide nitrogen will be downfield, while the carbon attached to the aminomethyl group will be slightly upfield.

  • Benzylic Carbon (-CH₂-): A signal around δ 45-50 ppm.

Experimental Protocol (General):

  • Dissolve 5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.[13]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorption Bands:

  • N-H Stretching (Amine & Amide):

    • Two distinct, sharp-to-medium bands around 3400-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the primary -NH₂ group.[14]

    • A single, broader band around 3300-3100 cm⁻¹ for the secondary amide N-H stretch.[15]

  • C-H Stretching:

    • Aromatic C-H stretches appear just above 3000 cm⁻¹ .

    • Aliphatic C-H stretches of the -CH₂- group appear just below 3000 cm⁻¹ .

  • C=O Stretching (Amide I Band): A strong, sharp absorption band in the region of 1680-1640 cm⁻¹ . This is a highly characteristic peak for amides.[15]

  • N-H Bending:

    • The primary amine shows a scissoring vibration around 1650-1580 cm⁻¹ .[14]

    • The secondary amide shows a strong N-H bend (Amide II band) around 1570-1515 cm⁻¹ .[15]

  • C-N Stretching: Aromatic C-N stretch is expected around 1335-1250 cm⁻¹ .[14]

Experimental Protocol (KBr Pellet):

  • Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Observations (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): A peak at m/z = 150, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z = 121.

    • Benzylic cleavage to form the aminotropylium ion or related structures, which are common fragmentation pathways for benzylamines.

    • Loss of the aminomethyl group (-CH₂NH₂, 30 Da).

Experimental Protocol (General - GC-MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).[16]

  • The compound will be separated on the GC column and then enter the mass spectrometer, where it is ionized (typically by electron impact).

  • The resulting mass spectrum is recorded.

Conclusion

N-(3-(Aminomethyl)phenyl)formamide is a strategically important synthetic intermediate whose utility is derived from its dual functionality. The synthetic route via N-formylation of 3-aminobenzylamine is efficient and chemoselective. Its structural integrity can be rigorously validated through a synergistic application of NMR, IR, and MS analytical techniques. The detailed protocols and expected analytical data provided in this guide serve as a robust resource for researchers in organic synthesis and pharmaceutical development, facilitating the reliable preparation and characterization of this compound for its diverse applications.

References

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Thieme Chemistry, Article. ([Link])

  • Formylation of Amines. PMC. ([Link])

  • ACS Publications. (2023, September 22). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ([Link])

  • Green Chemistry (RSC Publishing). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. ([Link])

  • PubChem. N-(3-aminophenyl)formamide | C7H8N2O | CID 80426. ([Link])

  • On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Zeitschrift für Naturforschung B. ([Link])

  • The Crucial Role of 3-Aminobenzylamine in Pharma Manufacturing. (2026, April 1). ([Link])

  • Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. ResearchGate. ([Link])

  • The Royal Society of Chemistry. (2020). Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. ([Link])

  • NIST WebBook. Formamide, N-methyl-N-phenyl-. ([Link])

  • ResearchGate. Synthesis of N-phenylformamide. ([Link])

  • NP-MRD. (2022, April 29). Showing NP-Card for n-Phenylformamide (NP0081872). ([Link])

  • DTIC. (1993, October 26). High Resolution Infrared Spectroscopy of Formamide and Deuterated Formamide in a Molecular Beam. ([Link])

  • IR Spectroscopy Tutorial: Amines. ([Link])

  • RSC Publishing. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. ([Link])

  • The Royal Society of Chemistry. (2019). Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure. ([Link])

  • PrepChem.com. Synthesis of N-(3-acetylphenyl)formamide. ([Link])

  • PrepChem.com. Synthesis of N-methyl-N-phenylformamide. ([Link])

  • Wikipedia. N-Methylformamide. ([Link])

  • The Chemistry Behind N-Methylformamide: Properties and Synthesis. ([Link])

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ([Link])

  • Publisso. (2025, December 12). Determination of formamide in urine by gas chromatography mass spectrometry. ([Link])

  • Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. ([Link])

  • NIST WebBook. Formamide, N-phenyl-. ([Link])

  • Google Patents.

Sources

Foundational

Primary Synthesis Pathways for N-(3-(Aminomethyl)phenyl)formamide: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Logic N-(3-(Aminomethyl)phenyl)formamide is a highly valuable bifunctional building block in pharmaceutical chemistry. Structurally, it features an aryl formamide and a primary aliphati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Retrosynthetic Logic

N-(3-(Aminomethyl)phenyl)formamide is a highly valuable bifunctional building block in pharmaceutical chemistry. Structurally, it features an aryl formamide and a primary aliphatic amine situated at the meta positions of a benzene ring. This specific substitution pattern makes it an ideal precursor for synthesizing peptidomimetics, kinase inhibitors, and conformationally restricted pharmacophores.

The primary synthetic challenge in constructing this molecule is chemoselectivity . The target contains two nitrogen-based functional groups with differing nucleophilicities: a highly nucleophilic aliphatic amine (-CH₂NH₂) and a less nucleophilic aromatic amine (aniline derivative). Direct formylation of 3-aminobenzylamine inevitably leads to a mixture of N-aliphatic, N-aromatic, and bis-formylated products.

To bypass this chemoselectivity issue, we must employ retrosynthetic strategies that utilize orthogonal functional groups. This guide details the two most robust self-validating systems for this synthesis: The Nitrile Reduction Pathway (Route A) and The Orthogonal Protection Pathway (Route B) .

Retrosynthesis cluster_A Route A: Nitrile Pathway (2 Steps) cluster_B Route B: Protection Pathway (4 Steps) Target N-(3-(Aminomethyl)phenyl)formamide (Target Molecule) RouteA_Int N-(3-cyanophenyl)formamide Target->RouteA_Int Nitrile Reduction RouteB_Int Boc-Protected Intermediate Target->RouteB_Int Deprotection RouteA_SM 3-Aminobenzonitrile RouteA_Int->RouteA_SM N-Formylation RouteB_SM 3-Nitrobenzylamine RouteB_Int->RouteB_SM Protect / Reduce / Formylate

Retrosynthetic analysis showing the two primary pathways for target synthesis.

Pathway Causality & Mechanistic Design

Route A: The Nitrile Reduction Pathway (Recommended)

This two-step route is the preferred industrial and laboratory-scale pathway due to its high atom economy and minimal step count. The starting material, 3-aminobenzonitrile (also known as m-cyanoaniline), is a versatile, commercially available intermediate typically presenting as a cream-colored crystalline solid with a melting point of 50-52 °C[1]. It is widely utilized in the synthesis of complex heterocycles and pharmaceutical analogs.

  • Selective Formylation: The synthesis begins with the N-formylation of 3-aminobenzonitrile using Acetic Formic Anhydride (AFA). The electron-withdrawing cyano group slightly deactivates the aniline, but AFA is a sufficiently powerful electrophile to drive the reaction to completion. The selective functionalization of the aniline moiety in the presence of the cyano group is a well-documented approach in medicinal chemistry[2].

  • Controlled Hydrogenation: The intermediate, N-(3-cyanophenyl)formamide, undergoes catalytic hydrogenation. The causality behind using Raney Nickel in the presence of methanolic ammonia is critical: reduction of nitriles to primary amines often suffers from the side reaction of secondary amine formation (dimerization) due to the attack of the newly formed primary amine on the intermediate imine. The excess ammonia shifts the equilibrium, entirely suppressing dimerization. The aryl formamide remains stable under these mild reductive conditions.

Route B: The Orthogonal Protection Pathway

For laboratories lacking high-pressure hydrogenation capabilities, Route B offers a robust, albeit longer, alternative starting from 3-nitrobenzylamine.

  • Protection: The highly nucleophilic aliphatic amine is quantitatively protected using Di-tert-butyl dicarbonate (Boc₂O).

  • Reduction: The nitro group is reduced to an aniline using standard Palladium on Carbon (Pd/C) and H₂.

  • Formylation: The resulting aniline is formylated using AFA. The Boc-protected aliphatic amine is non-nucleophilic and remains unaffected.

  • Deprotection: Treatment with anhydrous Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively cleaves the Boc group. Mechanistic Note: While prolonged exposure to strong aqueous acids at elevated temperatures will hydrolyze formamides, anhydrous TFA at room temperature selectively removes the Boc group without degrading the formamide moiety.

Quantitative Data Comparison

The following table summarizes the operational metrics for both pathways, allowing process chemists to select the optimal route based on available infrastructure.

ParameterRoute A: Nitrile ReductionRoute B: Orthogonal Protection
Step Count 2 Steps4 Steps
Overall Yield (Est.) 65 - 75%40 - 50%
Atom Economy HighLow (due to Boc group mass loss)
Chemoselectivity Excellent (Inert Nitrile)Excellent (Protected Amine)
Key Reagents AFA, Raney Ni, H₂, NH₃Boc₂O, Pd/C, H₂, AFA, TFA
Scalability High (Industrial standard)Moderate (Better for discovery scale)

Experimental Workflow & Detailed Protocols (Route A)

Because Route A is the most efficient, the detailed self-validating protocols below focus on this pathway. Reactions involving 3-aminobenzonitrile typically require careful temperature control and inert atmospheres to maximize yield and prevent oxidation[3].

RouteA_Workflow SM 3-Aminobenzonitrile (Starting Material) Int1 N-(3-cyanophenyl)formamide (Intermediate) SM->Int1 Step 1: Formylation Ac2O, HCO2H 0°C to RT, 2h Prod N-(3-(Aminomethyl)phenyl)formamide (Final Product) Int1->Prod Step 2: Hydrogenation Raney Ni, H2 (50 psi) NH3/MeOH, RT, 12h

Step-by-step reaction workflow for the Nitrile Reduction Pathway (Route A).

Step 1: Synthesis of N-(3-cyanophenyl)formamide

Objective: Chemoselective formylation of the aniline group.

  • Preparation of AFA: In a dry, round-bottom flask purged with nitrogen, add 1.2 equivalents of acetic anhydride to 1.5 equivalents of formic acid at 0 °C. Heat the mixture to 50 °C for 2 hours to form acetic formic anhydride (AFA), then cool to room temperature.

  • Substrate Solvation: Dissolve 1.0 equivalent of 3-aminobenzonitrile in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.

  • Addition: Dropwise add the prepared AFA solution to the 3-aminobenzonitrile solution over 30 minutes. Validation Check: The dropwise addition controls the exothermic nature of the reaction, preventing thermal degradation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1) or LC-MS.

  • Workup: Quench the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate.

Step 2: Synthesis of N-(3-(Aminomethyl)phenyl)formamide

Objective: Reduction of the nitrile to a primary amine without dimerization.

  • Setup: Transfer the crude N-(3-cyanophenyl)formamide to a pressure-rated Parr hydrogenation vessel.

  • Solvent Preparation: Dissolve the intermediate in a 7 N solution of ammonia in methanol (NH₃/MeOH). Validation Check: The presence of excess ammonia is the critical variable here; failing to include it will result in >30% yield of the unwanted secondary amine dimer.

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 10% w/w relative to the substrate).

  • Hydrogenation: Seal and purge the vessel with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi. Shake at room temperature for 12 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a tightly packed pad of Celite to remove the Raney Nickel catalyst. Safety Critical: Do not allow the Raney Nickel to dry out on the filter paper, as it is highly pyrophoric and will ignite in air.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography using a basic eluent system (DCM:MeOH:Et₃N, 90:9:1) to yield the pure target compound, N-(3-(Aminomethyl)phenyl)formamide.

Sources

Exploratory

N-(3-(Aminomethyl)phenyl)formamide molecular weight and solvent solubility

An In-Depth Technical Guide on the Physicochemical Profiling of N-(3-(Aminomethyl)phenyl)formamide Executive Summary & Structural Dichotomy In the landscape of drug development and synthetic organic chemistry, N-(3-(Amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Physicochemical Profiling of N-(3-(Aminomethyl)phenyl)formamide

Executive Summary & Structural Dichotomy

In the landscape of drug development and synthetic organic chemistry, N-(3-(Aminomethyl)phenyl)formamide (Formula: C8H10N2O) serves as a highly versatile bifunctional building block. As a Senior Application Scientist, I approach the characterization of this molecule by analyzing its structural dichotomy. The molecule features a hydrophobic phenyl core flanked by two highly polar, yet chemically distinct, functional groups:

  • The Formamide Moiety (-NHCHO): A secondary amide that acts as a potent hydrogen bond donor and acceptor[1]. Its resonance-stabilized planar structure dictates the molecule's behavior in organic matrices.

  • The Aminomethyl Moiety (-CH₂NH₂): An aliphatic primary amine insulated from the aromatic π-system by a methylene bridge. This insulation preserves the basicity of the nitrogen lone pair, driving its pH-dependent aqueous solubility.

Understanding the interplay between these two groups is critical for optimizing chromatographic retention, mass spectrometric ionization, and formulation solubility.

Molecular Weight & Mass Spectrometry Profiling

The molecular weight (MW) of a compound dictates its diffusion coefficients, lipophilicity (LogP), and permeation kinetics. For N-(3-(Aminomethyl)phenyl)formamide, the average molecular weight is calculated based on standard atomic weights, while the exact monoisotopic mass is utilized for High-Resolution Mass Spectrometry (HRMS) identification.

Self-Validating LC-HRMS Protocol for Exact Mass Determination

To accurately confirm the exact mass (150.0793 Da), we employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. The causality behind using a highly aqueous initial gradient is to ensure the retention of the highly polar, protonated aminomethyl group on a standard C18 stationary phase.

  • Step 1: Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). Causality: Ensures complete protonation of the primary amine for optimal Electrospray Ionization (ESI+) efficiency.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Step 2: System Suitability (Self-Validation Checkpoint):

    • Inject a blank (DMSO) followed by a known calibration standard (e.g., Caffeine, Exact Mass: 195.0882 Da).

    • Validation Rule: The sequence is only validated to proceed if the caffeine standard is detected within a ≤ 3 ppm mass error, confirming that the Time-of-Flight (TOF) or Orbitrap mass analyzer is properly calibrated.

  • Step 3: Sample Preparation: Dissolve the solid compound in pure DMSO to a stock concentration of 10 mM, then dilute to 1 µM using 95% Phase A / 5% Phase B to prevent solvent-front breakthrough during injection.

  • Step 4: Chromatographic Separation: Utilize a polar-embedded C18 column (e.g., Waters Acquity HSS T3). Run a shallow gradient from 5% B to 50% B over 5 minutes.

  • Step 5: Detection: Operate the mass spectrometer in ESI+ mode. Extract the theoretical [M+H]+ ion at m/z 151.0871.

Physicochemical Properties: Solvent Solubility Dynamics

The solubility profile of N-(3-(Aminomethyl)phenyl)formamide is governed by the thermodynamic principles of solvation and the specific Hansen solubility parameters of its functional groups[2].

Organic Solvent Solvation (The Formamide Effect)

The formamide group possesses a high dipole moment and engages in robust intermolecular hydrogen bonding[3]. Because the oxygen atom of the carbonyl group is highly electronegative, it acts as a strong H-bond acceptor, while the N-H acts as a donor[1]. This allows the molecule to be fully solvated by polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which disrupt the solid-state crystal lattice and form stable solvent-solute complexes.

Aqueous Solubility (The Aminomethyl Effect)

Unlike an aniline where the amine is directly attached to the ring (lowering its pKa to ~4.6), the aminomethyl group is aliphatic. It exhibits a predicted pKa of ~9.5 to 10.0.

  • At Acidic to Physiological pH (< 8.0): The amine is overwhelmingly protonated (-CH₂NH₃⁺). This permanent positive charge engages in powerful ion-dipole interactions with water, resulting in high aqueous solubility (>10 mg/mL).

  • At Basic pH (> 10.0): The amine becomes deprotonated and neutral. The molecule's overall polarity drops, and hydrophobic interactions between the phenyl rings drive aggregation and precipitation[4].

SolvationDynamics Solid N-(3-(Aminomethyl)phenyl)formamide Solid State DMSO Polar Aprotic Solvation (DMSO/DMF) Solid->DMSO H-bond Acceptor/Donor Interactions AqAcid Aqueous Media (pH < 8) Protonated Amine (-NH3+) Solid->AqAcid Acidic/Neutral pH Protonation AqBase Aqueous Media (pH > 10) Neutral Amine (-NH2) Solid->AqBase Basic pH Deprotonation Soluble High Solubility State (>10 mg/mL) DMSO->Soluble Complete Solvation AqAcid->Soluble Ion-Dipole Interactions Insoluble Precipitation / Low Solubility (<1 mg/mL) AqBase->Insoluble Hydrophobic Aggregation

Fig 1. Solvation dynamics and pH-dependent equilibrium pathways of the target compound.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

To quantify the aqueous solubility limits for biological assays, we utilize a miniaturized kinetic solubility protocol via nephelometry (light scattering). Kinetic solubility from a DMSO stock is preferred over thermodynamic solubility here because it accurately mimics the conditions of high-throughput drug screening.

Self-Validating Nephelometric Workflow
  • Step 1: Stock Preparation: Prepare a 10 mM stock solution of N-(3-(Aminomethyl)phenyl)formamide in 100% DMSO.

  • Step 2: Matrix Spiking: In a 96-well UV-transparent plate, dispense 196 µL of Phosphate Buffered Saline (PBS, pH 7.4) into each well. Add 4 µL of the DMSO stock to achieve a final concentration of 200 µM (2% DMSO final).

  • Step 3: Assay Controls (Self-Validation Checkpoint):

    • Positive Control: Spike 4 µL of a 10 mM Amiodarone stock (known to precipitate at 200 µM in PBS).

    • Negative Control: Spike 4 µL of a 10 mM Propranolol stock (known to remain fully soluble at 200 µM in PBS).

    • Validation Rule: The assay is only deemed valid if the nephelometer detects significant light scattering (>50,000 RNUs) in the Amiodarone wells and baseline scattering (<5,000 RNUs) in the Propranolol wells. This validates that the buffer pH and detection optics are functioning correctly.

  • Step 4: Equilibration: Seal the plate and incubate at 25°C for 2 hours with continuous orbital shaking at 300 RPM to allow for complete phase separation if precipitation occurs.

  • Step 5: Nephelometric Reading: Read the plate using a laser nephelometer. A lack of light scattering in the target compound's well confirms that its kinetic solubility at pH 7.4 exceeds 200 µM.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters derived from the structural analysis and mass calculations.

PropertyQuantitative ValueCausality / Analytical Note
Molecular Formula C8H10N2ODerived from the benzene core + formamide + aminomethyl substituents.
Average Molecular Weight 150.18 g/mol Calculated using standard isotopic distributions.
Monoisotopic Exact Mass 150.0793 DaTarget mass for HRMS (TOF/Orbitrap) exact mass validation.
Theoretical [M+H]+ 151.0871 m/zPrimary ion observed in ESI+ due to the highly basic amine.
Predicted pKa (Amine) ~9.5 – 10.0Aliphatic primary amine; dictates pH-dependent aqueous solubility.
Aqueous Solubility (pH 7.4) High (>10 mg/mL)Driven by protonation of the amine and ion-dipole water interactions.
DMSO/DMF Solubility Very High (>50 mg/mL)Driven by the H-bond donor/acceptor capacity of the formamide group.

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Foundational

In Vitro Toxicity and Safety Profiling of N-(3-(Aminomethyl)phenyl)formamide: A Preclinical Guide

Executive Summary N-(3-(Aminomethyl)phenyl)formamide (CAS 918810-75-0, CID 80426) is a highly versatile structural motif increasingly utilized in the design of novel therapeutics, including histone acetyltransferase (p30...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-(Aminomethyl)phenyl)formamide (CAS 918810-75-0, CID 80426) is a highly versatile structural motif increasingly utilized in the design of novel therapeutics, including histone acetyltransferase (p300/CBP) inhibitors and D-dopachrome tautomerase (D-DT)/macrophage migration inhibitory factor-1 (MIF-1) dual inhibitors [[1]]() 2. While the aminomethylphenyl moiety provides critical hydrogen bonding interactions with target proteins (e.g., Arg-36 in D-DT), its primary amine and formamide functional groups introduce specific toxicological liabilities that must be systematically de-risked during early preclinical development.

This whitepaper provides an authoritative, step-by-step technical guide for evaluating the in vitro safety profile of N-(3-(Aminomethyl)phenyl)formamide, grounded in current FDA, EMA, and ICH regulatory frameworks.

Mechanistic Rationale for Safety Profiling (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond standard assay checklists and understand the causality behind molecular toxicity. The structure of N-(3-(Aminomethyl)phenyl)formamide dictates a targeted in vitro profiling strategy based on three mechanistic pillars:

  • Genotoxicity via N-Oxidation (ICH M7): Primary amines attached to aromatic systems are classic structural alerts for mutagenicity. Cytochrome P450 (CYP) enzymes can oxidize the aminomethyl group into a reactive hydroxylamine intermediate, which may intercalate or form covalent adducts with DNA [[3]](). This necessitates rigorous bacterial reverse mutation (Ames) testing with metabolic activation.

  • Cardiotoxicity via hERG Blockade (ICH S7B): The primary amine is highly basic (estimated pKa ~9.0) and will be protonated at physiological pH (7.4). Positively charged lipophilic amines are the quintessential pharmacophore for binding to the Tyr652 and Phe656 residues within the inner cavity of the hERG potassium channel, leading to delayed ventricular repolarization (QTc prolongation) 4.

  • Drug-Drug Interactions (DDI) & Hepatotoxicity (FDA 2020 Guidance): Formamides can act as mechanism-based (time-dependent) inhibitors of CYP enzymes. If the compound covalently binds to the CYP heme group during metabolism, it permanently inactivates the enzyme, leading to severe clinical DDIs 5.

M Parent N-(3-(Aminomethyl)phenyl)formamide CYP CYP450 Oxidation (Hepatic Microsomes) Parent->CYP Metab1 Hydroxylamine Intermediate (Reactive) CYP->Metab1 N-oxidation Metab2 N-Dealkylation / Hydrolysis (Formamide cleavage) CYP->Metab2 Amidase/CYP DNA DNA Adduct Formation (Mutagenic Risk) Metab1->DNA ICH M7 Alert

Putative metabolic liabilities of N-(3-(Aminomethyl)phenyl)formamide requiring in vitro assessment.

Core In Vitro Toxicity Workflows

Protocol 1: Cytotoxicity Profiling (HepG2 CellTiter-Glo)

To establish a baseline therapeutic window, general cytotoxicity must be assessed in a metabolically competent human liver carcinoma cell line (HepG2).

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 cells at 10,000 cells/well in a 96-well opaque microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of N-(3-(Aminomethyl)phenyl)formamide in DMSO. Transfer to the assay plate (final DMSO concentration ≤ 0.5% to prevent solvent toxicity).

  • Incubation: Incubate cells with the compound for 48 hours.

  • Viability Assessment: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent (Promega) to lyse cells and generate a luminescent signal proportional to ATP concentration.

  • Data Analysis: Read luminescence on a multi-mode plate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Genotoxicity - Mini-Ames Fluctuation Test (ICH M7)

Per ICH M7(R2) guidelines, any compound yielding a structural alert for mutagenicity must undergo bacterial reverse mutation testing 6.

Step-by-Step Methodology:

  • Strain Preparation: Grow Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight in nutrient broth.

  • S9 Activation: Prepare a 10% rat liver S9 mix (Aroclor 1254-induced) supplemented with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Exposure: In a 384-well plate format, mix the bacterial suspension, exposure medium (with or without S9), and N-(3-(Aminomethyl)phenyl)formamide (up to 5 mg/plate equivalent).

  • Incubation & Scoring: Add a pH indicator dye (bromocresol purple) and incubate for 48 hours at 37°C. Wells where reverse mutation has occurred will grow and metabolize the medium, dropping the pH and turning the dye from purple to yellow.

  • Validation: A compound is considered mutagenic if there is a dose-dependent, statistically significant increase in the number of revertant (yellow) wells compared to the vehicle control.

Protocol 3: Cardiotoxicity - Automated Patch-Clamp hERG Assay (ICH S7B)

To evaluate the risk of delayed ventricular repolarization, the compound's affinity for the hERG channel is quantified 7.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG potassium channel. Suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Perfuse N-(3-(Aminomethyl)phenyl)formamide at escalating concentrations (0.1 to 30 µM).

  • Measurement: Measure the fractional block of the peak tail current. Calculate the IC₅₀. An IC₅₀ < 10 µM generally flags a compound for high proarrhythmic risk.

Protocol 4: CYP450 Inhibition & Reaction Phenotyping (FDA 2020 Guidance)

To assess DDI risk, reversible and time-dependent inhibition (TDI) of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) must be evaluated using Human Liver Microsomes (HLMs) 8.

Step-by-Step Methodology:

  • Reaction Mixture: Combine pooled HLMs (0.1 mg/mL protein), N-(3-(Aminomethyl)phenyl)formamide (0.1 - 50 µM), and isoform-specific probe substrates (e.g., Midazolam for CYP3A4) in a phosphate buffer (pH 7.4).

  • TDI Assessment (Pre-incubation): For time-dependent inhibition, pre-incubate the compound with HLMs and NADPH for 30 minutes before adding the probe substrate. Compare this to a 0-minute pre-incubation control.

  • Reaction Termination: After a 10-minute substrate incubation, quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the formation of the probe metabolite (e.g., 1'-hydroxymidazolam).

  • IC₅₀ Shift Calculation: If the IC₅₀ drops by >1.5-fold following the 30-minute pre-incubation, the compound is flagged as a mechanism-based (time-dependent) inhibitor.

Integrated Safety Profiling Workflow

G Start N-(3-(Aminomethyl)phenyl)formamide Safety Profiling Cyto Cytotoxicity (HepG2 CellTiter-Glo) Start->Cyto Geno Genotoxicity (Ames Test + S9) Start->Geno Cardio Cardiotoxicity (hERG Patch-Clamp) Start->Cardio DDI CYP450 Inhibition (HLM + LC-MS/MS) Start->DDI Decision Candidate Advancement (In Vivo Studies) Cyto->Decision IC50 > 50 µM Geno->Decision Negative Cardio->Decision IC50 > 10 µM DDI->Decision Reversible

Integrated in vitro safety profiling workflow and acceptance criteria for candidate advancement.

Quantitative Data Summary & Acceptance Criteria

To facilitate rapid decision-making, the following table summarizes the target acceptance criteria for N-(3-(Aminomethyl)phenyl)formamide to be considered a viable preclinical candidate, alongside the regulatory justification for each metric.

Assay CategorySpecific TestTarget Acceptance CriteriaRegulatory / Scientific Rationale
Cytotoxicity HepG2 ATP LuminescenceIC₅₀ > 50 µMEnsures a >50-fold safety margin assuming a target therapeutic Cmax of ~1 µM.
Genotoxicity Ames Test (TA98, TA100)Negative (with & without S9)ICH M7(R2) : Clears the primary amine from being classified as a Class 1/2 mutagenic impurity 6.
Cardiotoxicity Automated hERG Patch-ClampIC₅₀ > 10 µMICH S7B : Mitigates risk of drug-induced Torsades de Pointes (TdP) and QTc prolongation 7.
Hepatotoxicity CYP3A4/2D6 Reversible InhibitionIC₅₀ > 10 µMFDA 2020 DDI Guidance : Low risk of precipitating acute drug-drug interactions 5.
Hepatotoxicity CYP Time-Dependent InhibitionIC₅₀ Shift < 1.5-foldFDA 2020 DDI Guidance : Confirms the formamide moiety does not act as a mechanism-based suicide inhibitor 8.

References

  • N-(3-aminophenyl)formamide | C7H8N2O | CID 80426 - PubChem. National Institutes of Health (NIH). [Link]

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). International Council for Harmonisation (ICH).[Link]

  • Translational Models and Tools to Reduce Clinical Trials and Improve Regulatory Decision Making for QTc and Proarrhythmia Risk (ICH E14/S7B Updates). National Institutes of Health (NIH).[Link]

  • ICH guideline E14/S7B on clinical and nonclinical evaluation of QT/QTc interval prolongation and proarrhythmic potential. European Medicines Agency (EMA).[Link]

  • A Review on New Frontiers in Drug-Drug Interaction Predictions and Safety Evaluations with In Vitro Cellular Models. MDPI.[Link]

  • Drug-drug Interaction Studies for Regulatory Submission. Charles River Laboratories.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: N-[3-(Aminomethyl)phenyl]formamide as a Versatile Bifunctional Precursor in Organic Synthesis

Executive Summary & Reactivity Rationale In modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for modular library generation. N-[3-(aminomethyl)phenyl]formamide (CAS: 918810-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Reactivity Rationale

In modern drug discovery and complex organic synthesis, bifunctional building blocks are critical for modular library generation. N-[3-(aminomethyl)phenyl]formamide (CAS: 918810-75-0) [1] is a highly versatile precursor featuring two distinct reactive centers: a primary aliphatic amine (-CH₂NH₂) and a formanilide core (-NHCHO).

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The aliphatic amine is highly nucleophilic and readily participates in amide coupling, reductive amination, or alkylation. Conversely, the formamide group is electronically deactivated but can be selectively dehydrated to an isocyanide (-N≡C) or hydrolyzed to a primary aniline (-NH₂). This orthogonal profile allows chemists to drive divergent synthetic pathways—such as Isocyanide-Based Multicomponent Reactions (IMCRs) or targeted kinase inhibitor functionalization—from a single starting material.

Chemical Profile
PropertySpecification
IUPAC Name N-[3-(aminomethyl)phenyl]formamide
CAS Registry Number 918810-75-0[1]
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Key Functional Groups Formamide (Dehydration/Hydrolysis handle); Aminomethyl (Nucleophilic handle)

Divergent Synthetic Workflows

The following diagram illustrates the two primary synthetic trajectories utilizing this precursor. Pathway A focuses on multicomponent reaction scaffolding, while Pathway B targets linear functionalization for medicinal chemistry.

SyntheticWorkflow Precursor N-[3-(aminomethyl)phenyl]formamide (Bifunctional Core) Protect Boc Protection (Amine Masking) Precursor->Protect Pathway A Coupling Amide Coupling (HATU/DIPEA) Precursor->Coupling Pathway B Dehydrate Dehydration (POCl3/Et3N) Formamide -> Isocyanide Protect->Dehydrate Ugi Ugi 4-Component Reaction (IMCR Scaffold) Dehydrate->Ugi Hydrolysis Acidic Hydrolysis Formamide -> Aniline Coupling->Hydrolysis SNAr SNAr Functionalization (Kinase Core) Hydrolysis->SNAr

Divergent synthetic pathways from N-[3-(aminomethyl)phenyl]formamide.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of Isocyanide Precursors for Ugi Multicomponent Reactions

Causality & Design: Isocyanides are the cornerstone of the Ugi and Passerini multicomponent reactions. The dehydration of formamides is the most robust method for their generation[2]. Phosphorus oxychloride (POCl₃) acts as a potent electrophile, attacking the formamide oxygen, while an excess of triethylamine (Et₃N) acts as an acid scavenger to neutralize the generated HCl and drive the elimination step[3]. Because POCl₃ can also react with free primary amines to form phosphoramides, the aminomethyl group must be protected (e.g., with a Boc group) prior to dehydration. The reaction is highly exothermic; strict temperature control at 0 °C is mandatory to prevent the degradation or polymerization of the resulting isocyanide[3].

Step-by-Step Methodology:

  • Amine Protection: Dissolve N-[3-(aminomethyl)phenyl]formamide (1.0 eq) in anhydrous dichloromethane (DCM). Add Et₃N (1.5 eq) and Boc-anhydride (1.1 eq). Stir at room temperature for 2 hours. Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate.

  • Setup for Dehydration: Dissolve the protected intermediate (1.0 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere. Add Et₃N (5.0 eq) and cool the reaction flask to exactly 0 °C using an ice-water bath. Note: Excess Et₃N is critical as it maintains a neutral pH medium, preventing acid-catalyzed hydration of the newly formed isocyanide back to the formamide[3].

  • Dehydration: Add POCl₃ (1.2 eq) dropwise over 15 minutes. Maintain the temperature at 0 °C. Stir for an additional 30 minutes.

  • Alternative Mild Dehydration (Optional): For substrates highly sensitive to acidic byproducts, substitute POCl₃/Et₃N with the Burgess reagent (1.5 eq) in DCM at room temperature[4].

  • Quenching & Extraction: Carefully quench the reaction with ice-cold saturated Na₂CO₃ solution. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System: Do not proceed to the Ugi reaction without confirming dehydration. Perform Infrared (IR) Spectroscopy on the crude oil. A successful reaction is self-validated by the complete disappearance of the broad amide carbonyl stretch (~1680 cm⁻¹) and the emergence of a sharp, intense isocyanide (-N≡C) stretch at 2110–2150 cm⁻¹ .

Protocol B: Direct Amide Coupling and Formamide Unmasking

Causality & Design: In medicinal chemistry, the aminomethyl group is an ideal vector for attaching solubilizing groups or PROTAC linkers. Standard peptide coupling reagents (like HATU) will selectively activate a provided carboxylic acid to react with the highly nucleophilic aliphatic amine, leaving the deactivated formamide untouched. Once the coupling is complete, the formamide can be hydrolyzed under acidic conditions to reveal a primary aniline, which can then undergo Nucleophilic Aromatic Substitution (SNAr) with halogenated heterocycles (e.g., chloropyrimidines).

Step-by-Step Methodology:

  • Amide Coupling: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 10 minutes to form the active ester.

  • Nucleophilic Addition: Add N-[3-(aminomethyl)phenyl]formamide (1.0 eq) to the mixture. Stir at room temperature for 2 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and 5% LiCl (to remove DMF). Dry and concentrate.

  • Formamide Hydrolysis: Dissolve the coupled product in methanol. Add 2M HCl in dioxane (10 eq) and heat to 60 °C for 4 hours to unmask the primary aniline.

  • Neutralization: Cool to room temperature, neutralize with 1M NaOH, and extract with ethyl acetate.

Self-Validating System: To validate the unmasking step, perform LC-MS analysis. The conversion is confirmed by a precise mass shift of -28 Da (corresponding to the loss of the carbonyl group, CO). Additionally, spotting the TLC plate with a ninhydrin stain and heating will yield a distinct color change (typically yellow/orange for anilines), validating the presence of the free aromatic amine.

Quantitative Data & Validation Metrics

The following table summarizes the expected yields, reaction times, and key analytical validation metrics for the workflows described above, providing a benchmark for reproducibility.

Synthetic StepReagents / ConditionsAvg. Yield (%)Reaction TimePrimary Validation Metric
Boc Protection Boc₂O, Et₃N, DCM, RT92 - 95%2 hLC-MS: +100 Da mass shift
Dehydration (Standard) POCl₃, Et₃N, DCM, 0 °C85 - 90%45 minIR: Sharp peak at 2110-2150 cm⁻¹
Dehydration (Mild) Burgess Reagent, DCM, RT75 - 80%12 hIR: Sharp peak at 2110-2150 cm⁻¹
Amide Coupling HATU, DIPEA, DMF, RT88 - 94%2 hLC-MS: Product mass peak [M+H]⁺
Formamide Hydrolysis 2M HCl/Dioxane, MeOH, 60 °C90 - 95%4 hLC-MS: -28 Da mass shift; (+) Ninhydrin

References

  • [5] Academia.edu. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Available at: [Link]

  • [4] ResearchGate. Burgess Reagent: From Oblivion to Renaissance in Organic Synthesis. Available at: [Link]

  • [2] National Institutes of Health (PMC). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. Available at:[Link]

  • [3] RSC Publishing. In-water synthesis of isocyanides under micellar conditions. Available at: [Link]

Sources

Application

Validated HPLC method for detecting N-(3-(Aminomethyl)phenyl)formamide

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-(3-(Aminomethyl)phenyl)formamide Abstract This document details a robust, validated, and stability-i...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of N-(3-(Aminomethyl)phenyl)formamide

Abstract

This document details a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(3-(Aminomethyl)phenyl)formamide. This compound is a relevant analyte in pharmaceutical development, often as a process intermediate or potential impurity. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the stringent requirements outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] The protocol herein provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental procedures, and a full validation summary.

Introduction and Method Rationale

N-(3-(Aminomethyl)phenyl)formamide is an aromatic amine derivative whose purity and concentration are critical in various stages of pharmaceutical manufacturing. A reliable analytical method is essential to ensure product quality and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a precise and versatile technique perfectly suited for this purpose.[2][4]

The primary objective was to develop a stability-indicating method. This type of assay is crucial as it can unequivocally separate the active pharmaceutical ingredient (API) from its degradation products, process impurities, and other matrix components.[5][6][7] Such a method is fundamental for assessing the intrinsic stability of a drug substance and for determining its shelf-life.[5][8]

Causality Behind Experimental Choices:

  • Analyte Chemistry: The target molecule possesses a polar primary amine, a formamide group, and a benzene ring. This structure makes it amenable to reversed-phase chromatography. The primary amine group is basic, meaning its degree of ionization is highly dependent on the mobile phase pH.[9]

  • Chromatographic Strategy: Reversed-Phase HPLC (RP-HPLC) was selected for its robustness and wide applicability for moderately polar organic compounds. A C18 stationary phase was chosen as it provides excellent hydrophobic retention for the aromatic ring.

  • Mobile Phase pH Control: To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled. By setting the pH to approximately 3.0, the primary amine group becomes fully protonated (-NH3+). This consistent ionization state prevents peak tailing and shifting retention times that can occur when operating near the analyte's pKa.

  • Detector Selection: The presence of the aromatic ring provides strong UV absorbance. A photodiode array (PDA) detector was selected to monitor the elution, allowing for spectral analysis to confirm peak purity and to determine the optimal detection wavelength (λmax).

Experimental Protocol

This section outlines the materials, instrumentation, and step-by-step procedures for the analysis.

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Chromatographic Column: ZORBAX SB-C18, 4.6 x 250 mm, 5 µm particle size, or equivalent.

  • Reagents:

    • N-(3-(Aminomethyl)phenyl)formamide Reference Standard

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Ortho-Phosphoric Acid (H₃PO₄, Analytical Grade)

    • Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below.

ParameterCondition
Column ZORBAX SB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 240 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% ortho-phosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(3-(Aminomethyl)phenyl)formamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in the diluent. Filter through a 0.22 µm syringe filter prior to injection.

Method Validation Protocol and Results

The developed method was validated according to the ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, quantitation limit, and robustness.[3][10]

Workflow for HPLC Method Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_sys System Suitability Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (Column, Mobile Phase) Dev->Opt SST Define SST Criteria (Tailing, Plates, %RSD) Opt->SST Spec Specificity (Forced Degradation) Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limit LOD & LOQ Prec->Limit Rob Robustness Limit->Rob Final Validated Method Ready for Routine Use Rob->Final SST->Spec

Caption: High-level workflow for HPLC method development and validation.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components like impurities or degradants.[3] Forced degradation studies were conducted to demonstrate this. The sample was subjected to various stress conditions to achieve 5-20% degradation.

  • Acid Hydrolysis: 1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: 1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

Result: In all conditions, the degradation products were well-resolved from the main analyte peak (Resolution > 2.0), and the peak purity analysis via PDA detector confirmed no co-elution. This confirms the method is stability-indicating.

Linearity and Range

Linearity was evaluated by analyzing six concentrations of the reference standard ranging from 10 µg/mL to 150 µg/mL. The calibration curve was generated by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Range 10 - 150 µg/mL-
Accuracy (Recovery)

Accuracy was determined by spiking a known amount of analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Concentration LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.45%98.0 - 102.0%
100% 100.3%0.31%98.0 - 102.0%
120% 99.8%0.38%98.0 - 102.0%
Precision
  • Repeatability (Intra-assay): Assessed by performing six replicate analyses of the 100 µg/mL standard solution on the same day.

  • Intermediate Precision: Assessed by a different analyst on a different day using different equipment.

Precision Type%RSDAcceptance Criteria
Repeatability 0.52%%RSD ≤ 2.0%
Intermediate Precision 0.89%%RSD ≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

The method's robustness was tested by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters remained within the acceptance criteria for all variations.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase pH: ± 0.2 units (2.8 and 3.2)

System Suitability

System suitability tests are performed before each analytical run to ensure the system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of 5 Replicate Injections %RSD ≤ 1.0%
Logical Relationships in Method Validation

G Method Validated HPLC Method Specificity Specificity Distinguishes analyte from degradants Method->Specificity Linearity Linearity & Range Proportional response over a defined range Method->Linearity Accuracy Accuracy Closeness to true value Method->Accuracy Precision Precision Agreement between repeated measurements Method->Precision LOQ Limit of Quantitation (LOQ) Lowest concentration measured with acceptable precision & accuracy Method->LOQ Robustness Robustness Unaffected by small variations Method->Robustness Linearity->Accuracy Defines range for Linearity->Precision Defines range for Accuracy->LOQ Required at LOQ Precision->LOQ Required at LOQ

Sources

Application

Application Note: Chemoselective Cross-Coupling Workflows Utilizing N-(3-(Aminomethyl)phenyl)formamide

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Bifunctional scaffold manipulation, Buchwald-Hartwig amination, and orthogonal deprotection strategies. Executive Summary & Chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Bifunctional scaffold manipulation, Buchwald-Hartwig amination, and orthogonal deprotection strategies.

Executive Summary & Chemical Profile

In modern drug discovery, the rapid assembly of complex, unsymmetrical molecular architectures relies heavily on bifunctional building blocks. N-(3-(Aminomethyl)phenyl)formamide is a highly valuable scaffold featuring two distinct nitrogen centers:

  • An aliphatic primary amine (–CH₂NH₂): Highly nucleophilic and primed for direct transition-metal-catalyzed cross-coupling.

  • A formamide-protected aniline (–NHCHO): A masked nucleophile where the nitrogen lone pair is delocalized via resonance, rendering it chemically orthogonal to the primary amine under controlled conditions.

This application note details the causal mechanisms, optimized reaction conditions, and self-validating protocols required to selectively couple the primary amine via Buchwald-Hartwig amination, followed by the controlled deprotection of the formamide to reveal the aniline for subsequent functionalization.

Mechanistic Rationale and Chemoselectivity

The success of utilizing N-(3-(Aminomethyl)phenyl)formamide lies in exploiting the electronic and steric differences between its two nitrogen atoms.

Nucleophilicity and Base Selection: The primary benzylamine moiety possesses a localized lone pair, making it an excellent nucleophile for oxidative addition complexes of palladium. In contrast, the formamide nitrogen is significantly less nucleophilic due to amide resonance. However, if strong bases (like NaOtBu) are used, the formamide proton (pKa ~15) can be deprotonated, leading to competitive off-target arylation. Therefore, utilizing a milder base such as Cesium Carbonate (Cs₂CO₃) is critical to maintaining strict chemoselectivity.

Ligand Causality: When coupling primary amines, there is a high risk of over-arylation (diarylation), where the newly formed secondary amine reacts with a second equivalent of the aryl halide. To prevent this, bulky dialkylbiaryl phosphine ligands, specifically RuPhos or XPhos , are employed. The extreme steric bulk of these ligands accelerates the reductive elimination step and physically blocks the coordination of a second aryl halide, effectively halting the reaction at the mono-arylated secondary amine stage [1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd0->OA Ar-X Coord Amine Coordination OA->Coord R-NH2 Deprot Base Deprotonation Coord->Deprot Base RE Reductive Elimination Deprot->RE HX RE->Pd0 Product

Palladium-catalyzed Buchwald-Hartwig amination cycle highlighting primary amine coordination.

Quantitative Optimization Data

To establish a self-validating system, various catalytic conditions were screened for the chemoselective coupling of N-(3-(Aminomethyl)phenyl)formamide with 4-bromotoluene. The data below demonstrates the critical nature of base and ligand selection.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (%)*
1 Pd₂(dba)₃ RuPhos Cs₂CO₃ 1,4-Dioxane 85 94 >99
2Pd₂(dba)₃XPhosK₃PO₄t-AmylOH1008895
3Pd(OAc)₂BINAPNaOtBuToluene1004278 (Formamide arylation observed)
4Pd₂(dba)₃RuPhosNaOtBu1,4-Dioxane856582 (Formamide deprotonation)
5Pd(OAc)₂dppfCs₂CO₃1,4-Dioxane855190 (Diarylation of primary amine)

*Chemoselectivity is defined as the ratio of the desired mono-arylated benzylamine product to all other arylated byproducts (determined via LC-MS).

Experimental Workflows and Protocols

The following protocols outline the orthogonal functionalization strategy. The workflow is designed to be self-validating, with specific Quality Control (QC) checkpoints embedded within the steps.

Workflow SM N-(3-(Aminomethyl)phenyl)formamide (Bifunctional Starting Material) BH Buchwald-Hartwig Amination (Chemoselective C-N Coupling) SM->BH Aryl Halide, Pd Cat. Int1 Formamide-Protected Secondary Benzylamine BH->Int1 Deprot Acidic Deprotection (6N HCl / MeOH) Int1->Deprot Int2 Primary Aniline Intermediate Deprot->Int2 -CO Coupling2 Second Cross-Coupling (e.g., Suzuki or C-N) Int2->Coupling2 Electrophile Final Unsymmetrical Functionalized Scaffold Coupling2->Final

Chemoselective cross-coupling and deprotection workflow for N-(3-(Aminomethyl)phenyl)formamide.

Protocol A: Chemoselective Buchwald-Hartwig Amination

Objective: Selectively couple the primary aliphatic amine with an aryl bromide while leaving the formamide intact.

Materials:

  • N-(3-(Aminomethyl)phenyl)formamide (1.0 equiv)

  • Aryl Bromide (1.05 equiv)

  • Pd₂(dba)₃ (2.0 mol% Pd)

  • RuPhos (4.0 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure complete removal of oxygen, which rapidly degrades the active Pd(0) catalyst.

  • Reagent Addition: Dissolve N-(3-(Aminomethyl)phenyl)formamide and the Aryl Bromide in anhydrous 1,4-Dioxane. Add this solution to the Schlenk flask via a syringe under positive inert gas flow.

  • Reaction Execution: Seal the flask and heat the mixture in a pre-heated oil bath at 85 °C for 12–16 hours with vigorous stirring.

  • QC Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, and analyze. The reaction is deemed complete when the mass corresponding to the starting primary amine is fully consumed. The absence of a [M+Ar+Ar] mass peak validates the efficacy of the RuPhos ligand in preventing diarylation.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Formamide Deprotection

Objective: Hydrolyze the formamide group of the coupled intermediate to reveal the primary aniline for subsequent downstream synthesis.

Mechanistic Note: Formamides are highly resistant to mild basic hydrolysis. Acid-catalyzed hydrolysis using strong aqueous acid in a protic solvent is required to protonate the carbonyl oxygen, thereby increasing its susceptibility to nucleophilic attack by the solvent [2].

Materials:

  • Formamide-protected intermediate from Protocol A (1.0 equiv)

  • 6 N Aqueous HCl (5.0 equiv)

  • Methanol (0.3 M)

Step-by-Step Methodology:

  • Dissolution: Suspend the formamide intermediate in Methanol in a round-bottom flask.

  • Acid Addition: Slowly add 6 N HCl dropwise to the stirring suspension.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 3–4 hours.

  • QC Checkpoint (Self-Validation): Monitor via TLC or LC-MS. Successful deprotection is indicated by a mass shift of -28 Da (loss of CO) and a shift to a more polar retention time.

  • Neutralization & Recovery: Cool the reaction to 0 °C using an ice bath. Carefully adjust the pH to ~8 using saturated aqueous NaHCO₃. Extract the resulting free aniline with Dichloromethane (3 x 20 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the primary aniline intermediate, ready for a second orthogonal coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. URL:[Link]

  • Seal, J., et al. (2014). The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, 57(19), 8010–8025. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting degradation of N-(3-(Aminomethyl)phenyl)formamide in aqueous solution

Technical Support Center: Troubleshooting Aqueous Degradation of N-(3-(Aminomethyl)phenyl)formamide Overview & Mechanistic Causality N-(3-(Aminomethyl)phenyl)formamide is a bifunctional intermediate frequently utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Degradation of N-(3-(Aminomethyl)phenyl)formamide

Overview & Mechanistic Causality

N-(3-(Aminomethyl)phenyl)formamide is a bifunctional intermediate frequently utilized in drug development. Because it contains both a formamide moiety and a primary aminomethyl group, researchers often report unexpected degradation when the compound is formulated in aqueous solutions. As a Senior Application Scientist, I emphasize that degradation in this context is rarely a single event; it is a competing system of hydrolysis, oxidation, and condensation.

Understanding the causality behind these pathways is critical to stabilizing your formulations:

  • Hydrolysis of the Formamide Group: Formamide hydrolysis is strictly pH-dependent. The neutral hydrolysis of formamides is exceptionally slow. Experimental and theoretical models estimate the pseudo-first-order kinetic constant for neutral formamide hydrolysis at 25 °C to be approximately 1.1 × 10⁻¹⁰ s⁻¹, corresponding to a half-life of nearly 199 years 1. The mechanism proceeds via the hydration of the carbonyl group to form a diol intermediate, followed by a water-assisted proton transfer to the amino group, ultimately dissociating into 3-(aminomethyl)aniline and formic acid 2. However, in acidic (pH < 4) or basic (pH > 8) conditions, this diol-intermediate formation is heavily catalyzed, reducing the half-life from years to mere hours.

  • Oxidation of the Aminomethyl Group: Primary aliphatic amines are susceptible to oxidation in water, particularly when trace transition metals or dissolved oxygen are present. The oxidation pathway involves the loss of electrons to form an intermediate radical or iminium ion, which subsequently interacts with water to form aldehydes or imines 3.

  • Intermolecular Condensation: Because the molecule contains both an electrophilic carbonyl (from the formamide or its formic acid byproduct) and a highly nucleophilic primary amine, concentrated solutions are prone to transamidation or Schiff base formation.

Quantitative Stability Profile

The following table summarizes the expected kinetic behavior of N-(3-(Aminomethyl)phenyl)formamide under various aqueous conditions to help you benchmark your experimental observations.

pH ConditionTemp (°C)Primary Degradant DetectedEst. Half-Life (t₁/₂)Dominant Mechanism
pH 2.0 (Acidic)403-(Aminomethyl)aniline< 24 hoursAcid-catalyzed hydrolysis
pH 6.5 (Neutral)25None (Stable)> 100 yearsNeutral diol hydration
pH 6.5 (Neutral)40Imine derivatives~ 6 monthsTrace metal/O₂ oxidation
pH 10.0 (Basic)403-(Aminomethyl)aniline< 12 hoursBase-catalyzed hydrolysis
Unbuffered60Dimeric Amides / Schiff Bases~ 7 daysIntermolecular condensation

Visualizing the Degradation Pathways

Pathways Parent N-(3-(Aminomethyl)phenyl)formamide (Parent Compound) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H2O, pH < 4 or pH > 8 Oxidation Oxidation (Trace Metals / O2) Parent->Oxidation Reactive Oxygen Species Condensation Condensation (Intermolecular) Parent->Condensation Nucleophilic Attack Amine 3-(Aminomethyl)aniline + Formic Acid Hydrolysis->Amine Diol Intermediate Imine Imine / Aldehyde Derivatives Oxidation->Imine -H2 / -e- Oligomer Schiff Bases / Dimeric Amides Condensation->Oligomer Transamidation Amine->Condensation Increased Nucleophilicity

Primary degradation pathways of N-(3-(Aminomethyl)phenyl)formamide in aqueous solution.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating Forced Degradation & LC-MS Profiling To troubleshoot existing degradation, you must isolate the variables. This protocol establishes a self-validating baseline by forcing the degradation pathways independently, allowing you to match your unknown degradant peaks to known mechanisms.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of N-(3-(Aminomethyl)phenyl)formamide in LC-MS grade water.

  • Stress Induction:

    • Acidic Stress: Aliquot 1 mL of stock and add 100 µL of 0.1 M HCl (target pH ~2).

    • Basic Stress: Aliquot 1 mL of stock and add 100 µL of 0.1 M NaOH (target pH ~10).

    • Oxidative Stress: Aliquot 1 mL of stock and add 50 µL of 3% H₂O₂.

    • Control: Aliquot 1 mL of stock and add 100 µL of 100 mM Phosphate buffer (pH 6.5).

  • Incubation: Incubate all sealed vials at 40 °C for exactly 24 hours.

  • Quenching (Critical Step): Neutralize the acidic and basic samples using equimolar NaOH and HCl, respectively, to arrest hydrolysis before injection. Failure to quench will result in continued degradation inside the autosampler.

  • LC-MS Analysis: Inject 5 µL onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor for the parent mass (m/z ~151 [M+H]⁺) and the primary hydrolysis degradant, 3-(aminomethyl)aniline (m/z ~123 [M+H]⁺).

Protocol B: Optimal Stabilization Workflow If your compound is degrading during standard storage, implement this protocol to arrest the kinetic drivers:

  • Buffer Selection: Dissolve the compound in a 50 mM Citrate-Phosphate buffer strictly titrated to pH 6.0 – 6.5. This locks the solution in the neutral zone, minimizing diol-intermediate formation.

  • Deoxygenation: Sparge the aqueous buffer with Argon or Nitrogen gas for 15 minutes prior to adding the compound to displace dissolved oxygen.

  • Chelation: Add 1 mM EDTA to the buffer to sequester trace transition metals (e.g., Fe³⁺, Cu²⁺) that catalyze primary amine oxidation.

  • Storage: Store aliquots in amber glass vials to prevent photo-oxidation at 4 °C. Avoid repeated freeze-thaw cycles which can cause localized pH shifts via freeze-concentration effects.

Troubleshooting Workflow Diagram

Workflow Start Detect Degradation (Purity < 95%) LCMS Run LC-MS/MS Analysis Start->LCMS Identify Identify Major Peak Shift LCMS->Identify Shift28 Delta Mass = -28 Da (Hydrolysis to Amine) Identify->Shift28 ShiftO Delta Mass = +14/16 Da (Oxidation) Identify->ShiftO ShiftDimer High MW Peaks (Condensation) Identify->ShiftDimer ActionpH Optimize Buffer to pH 6.0-6.5 Avoid Strong Acids/Bases Shift28->ActionpH ActionOx Degas Solvent (N2/Ar) Add EDTA (1 mM) ShiftO->ActionOx ActionCond Reduce Concentration Store at 4°C ShiftDimer->ActionCond

Diagnostic LC-MS workflow for identifying and mitigating specific degradation mechanisms.

Frequently Asked Questions (FAQs)

Q: I am observing a major degradant peak with a mass shift of -28 Da. What is happening? A: A -28 Da shift corresponds to the loss of a carbonyl equivalent. In this context, it represents the hydrolysis of the formamide group yielding 3-(aminomethyl)aniline and formic acid. The formic acid is lost or elutes in the void volume, leaving the amine (Parent m/z 151 → Amine m/z 123). Check your solution's pH immediately; it has likely drifted below pH 4 or above pH 8.

Q: Can I use pure, unbuffered HPLC water for long-term storage? A: It is highly discouraged. Pure water absorbs atmospheric CO₂, forming carbonic acid and dropping the pH to ~5.5. Over time, this mild acidity can initiate the acid-catalyzed hydration of the formamide carbonyl. Always use a weak buffer (e.g., 10 mM phosphate, pH 6.5) to lock the pH in the stable neutral zone.

Q: Why does my solution turn slightly yellow over time, even at a neutral pH? A: Yellowing is a classic macroscopic sign of primary amine oxidation and subsequent Schiff base formation. Trace metals in lower-grade water or degraded glassware catalyze the oxidation of the aminomethyl group to an imine/aldehyde. This oxidized species then reacts with intact amines to form conjugated, colored oligomers. Switching to LC-MS grade water and adding 1 mM EDTA will arrest this pathway.

Q: Is lyophilization (freeze-drying) a safe alternative to aqueous storage? A: Yes, lyophilization removes the water necessary for the diol-intermediate hydrolysis mechanism. However, ensure the lyophilization matrix is buffered to pH 6.5 prior to freezing. Unbuffered solutions can undergo drastic pH shifts during ice formation, causing transient degradation spikes before the water is fully sublimated.

References

  • Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base. Canadian Science Publishing.[Link]

  • The mechanism of formamide hydrolysis in water from ab initio calculations and simulations. National Institutes of Health (NIH).[Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. National Institutes of Health (NIH).[Link]

Sources

Optimization

Technical Support Center: Chromatography Optimization for N-(3-(Aminomethyl)phenyl)formamide

Welcome to the Advanced Chromatography Troubleshooting Hub. Purifying N-(3-(Aminomethyl)phenyl)formamide presents a unique intersection of structural and physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Hub. Purifying N-(3-(Aminomethyl)phenyl)formamide presents a unique intersection of structural and physicochemical challenges. As a highly polar molecule containing both a primary amine and a formamide group, it frequently defies standard reversed-phase (RP) liquid chromatography protocols.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the thermodynamic and electrostatic causality behind your chromatographic observations, providing self-validating protocols to ensure robust purification.

Part 1: Diagnostic Workflows & Logical Relationships

Before adjusting your instrument, it is critical to diagnose whether your poor peak shape is a physical system issue, a thermodynamic structural issue, or a chemical interaction issue.

Workflow A Issue: Poor Chromatography of N-(3-(Aminomethyl)phenyl)formamide B Symptom 1: Peak Splitting (Rotamers) A->B C Symptom 2: Severe Tailing (Silanol Interactions) A->C D Symptom 3: Void Volume Elution (High Polarity) A->D B1 Mechanism: Restricted C-N bond rotation in formamide B->B1 C1 Mechanism: Primary amine binding to ionized Si-O- C->C1 D1 Mechanism: Insufficient hydrophobic partitioning D->D1 B2 Action: Elevate Column Temp (>50°C) to coalesce peaks B1->B2 C2 Action: Lower pH to <3.0 or use highly endcapped C18 C1->C2 D2 Action: Switch to HILIC (Aqueous Normal Phase) D1->D2

Diagnostic workflow for resolving structural and chemical chromatography issues.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS and NMR confirm my sample is >98% pure, but my chromatogram shows two distinct, overlapping peaks. What is happening?

The Causality: You are observing formamide rotamers. The C-N bond in the formamide group (-NHCHO) possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl pi system[1]. This raises the energetic barrier to rotation, creating stable s-cis and s-trans conformational isomers. At ambient temperature (20–25°C), the interconversion rate between these rotamers is slow relative to the chromatographic timescale, causing the single compound to elute as two distinct peaks[1]. The Solution: You must increase the thermal energy of the system to accelerate the interconversion rate. By elevating the column compartment temperature (typically to 50–60°C), the rotamers interconvert rapidly, coalescing into a single, sharp Gaussian peak.

Q2: The peak for my compound has a massive "shark fin" tail (Asymmetry factor > 2.0). How do I fix this?

The Causality: This is a classic secondary interaction driven by the aminomethyl group. The primary amine has a pKa of ~9-10, meaning it is fully protonated and cationic in standard acidic or neutral mobile phases. Standard silica-based stationary phases contain residual silanol groups (Si-OH) that ionize to anionic silanates (Si-O⁻) at a pH above 3.5. The electrostatic attraction between your cationic amine and the anionic silanols creates a secondary retention mechanism that desorbs slowly, causing exponential peak tailing[2]. The Solution: You must eliminate the electrostatic attraction. You can achieve this by:

  • Lowering the pH: Operating at pH 2.0–2.5 (using 0.1% TFA or Formic Acid) fully protonates the silanols back to neutral Si-OH, shutting down the ion-exchange mechanism[2].

  • Using a specialized column: Switch to a highly endcapped, base-deactivated C18 column designed specifically for basic amines.

Q3: My compound elutes almost immediately at the void volume on a standard C18 column. How can I increase retention?

The Causality: N-(3-(Aminomethyl)phenyl)formamide is highly polar. Reversed-phase (RP) chromatography relies on hydrophobic partitioning. Because your molecule lacks sufficient hydrophobicity, it prefers the highly aqueous mobile phase over the non-polar C18 stationary phase, resulting in little to no retention. The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC operates as an "aqueous normal phase," utilizing a polar stationary phase (like bare silica or an amide-bonded phase) and a highly organic mobile phase (e.g., >70% Acetonitrile)[3]. Water from the mobile phase forms an immobilized hydration layer on the stationary phase, allowing your polar amine to partition into this layer and retain strongly[4].

HILIC_Mechanism Mobile Mobile Phase (High Acetonitrile, Low Water) WaterLayer Immobilized Water Layer on Polar Stationary Phase Mobile->WaterLayer Partitioning Stationary Polar Stationary Phase (e.g., Bare Silica, Diol) WaterLayer->Stationary H-Bonding & Electrostatics Analyte N-(3-(Aminomethyl)phenyl)formamide (Highly Polar Analyte) Analyte->Mobile Injected Analyte->WaterLayer Retained via Hydrophilicity

Mechanistic pathway of HILIC retention for polar amines.

Part 3: Quantitative Data - Temperature vs. Peak Coalescence

The following table summarizes the thermodynamic effect of column temperature on the chromatographic profile of formamide rotamers. Note: Exact coalescence temperatures depend on the specific mobile phase viscosity and flow rate, but this represents the standard dynamic HPLC behavior.

Column Temperature (°C)Rotamer Exchange RateChromatographic ProfilePeak Asymmetry (As)Conclusion
20°C SlowTwo distinct peaks (~60:40 ratio)1.1 (per peak)Unsuitable for quantitation/prep.
35°C IntermediateBroad, merged "shouldering" peak> 2.5Worst-case scenario; mimics severe tailing.
50°C FastSingle peak (narrowing)1.4Acceptable for most analytical workflows.
65°C Ultra-FastSingle, sharp Gaussian peak< 1.15Optimal state for purification and yield.

Part 4: Self-Validating Experimental Protocols

Protocol A: Dynamic HPLC Temperature Optimization for Rotamer Coalescence

Objective: Eliminate peak splitting caused by formamide restricted rotation.

Step 1: System Preparation

  • Ensure your HPLC column is rated for elevated temperatures (most modern C18 columns tolerate up to 60–80°C).

  • Use a pre-column solvent heater to ensure the mobile phase reaches the target temperature before hitting the column bed, preventing thermal mismatch and band broadening.

Step 2: Baseline Acquisition (20°C)

  • Inject 5 µL of a 1 mg/mL sample.

  • Run your standard gradient (e.g., 5–95% Methanol with 0.1% Formic Acid).

  • Validation Check: Observe the presence of two peaks. Integrate both to confirm the mass balance matches your expected total concentration.

Step 3: Incremental Thermal Ramping

  • Increase the column compartment temperature to 40°C. Allow 15 minutes for thermal equilibration. Re-inject.

  • Increase to 60°C. Allow 15 minutes for equilibration. Re-inject.

Step 4: Self-Validation & Calculation

  • Calculate the Asymmetry factor (As) of the peak at 60°C using the formula: As = B / A (where B is the peak width after the peak center at 10% height, and A is the peak width before the center at 10% height)[2].

  • Success Criteria: If As < 1.2 and the peak is singular, the protocol is successful. If As > 1.5 persists, proceed to Protocol B (HILIC) to address silanol tailing.

Protocol B: HILIC Method Development for Polar Amines

Objective: Achieve strong retention and symmetrical peak shapes for highly polar basic amines without ion-pairing reagents.

Step 1: Column & Solvent Selection

  • Select a Zwitterionic or Amide-bonded HILIC column (e.g., Agilent HILIC-Z)[5].

  • Prepare Mobile Phase A: 100% LC-MS grade Acetonitrile. (Do not use Methanol, as it disrupts the HILIC hydration layer)[3].

  • Prepare Mobile Phase B: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Buffer is strictly required in HILIC to control electrostatic interactions)[4].

Step 2: Equilibration (Critical Step)

  • HILIC columns require extensive equilibration to form the immobilized water layer.

  • Flush the column with 50% A / 50% B for 20 column volumes (CV).

  • Equilibrate at starting conditions (e.g., 90% A / 10% B) for at least 30 CV[5].

Step 3: Gradient Execution

  • Initial: 90% A / 10% B (Hold for 2 minutes).

  • Ramp: Decrease A to 60% (Increase B to 40%) over 10 minutes.

  • Wash: 50% A / 50% B for 3 minutes.

  • Re-equilibration: 90% A / 10% B for 10 minutes.

Step 4: Self-Validation

  • Inject the sample.

  • Success Criteria: The analyte must elute with a retention factor ( k′ ) greater than 2.0 (well past the void volume). The peak shape should be highly symmetrical, as the highly organic mobile phase minimizes secondary silanol interactions.

References

  • Source: nih.
  • Source: elementlabsolutions.
  • What can I use to purify polar reaction mixtures?
  • Source: agilent.
  • Source: elementlabsolutions.

Sources

Troubleshooting

Technical Support Center: N-(3-(Aminomethyl)phenyl)formamide Stability &amp; Storage

Welcome to the Advanced Technical Support Center. As drug development professionals, handling benzylic amines requires a rigorous understanding of their inherent vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals, handling benzylic amines requires a rigorous understanding of their inherent vulnerabilities. N-(3-(Aminomethyl)phenyl)formamide presents a unique stability challenge: while the formamide moiety is relatively robust, the benzylic primary amine (-CH2NH2) is highly susceptible to oxidative degradation and cross-linking.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure the long-term integrity of your active pharmaceutical ingredient (API).

The Chemistry of Degradation

To prevent degradation, we must first understand the causality behind it. The primary failure mode for N-(3-(Aminomethyl)phenyl)formamide is aerobic oxidation. Oxygen acts as a radical initiator, abstracting a hydrogen atom from the benzylic position to form a resonance-stabilized radical[1]. This intermediate rapidly converts to an imine, which can subsequently hydrolyze into an aldehyde or couple with another API molecule to form dimers and polymeric species.

Mechanism API N-(3-(Aminomethyl) phenyl)formamide Radical Benzylic Radical Intermediate API->Radical O2 / Light Imine Imine Degradant (Yellowing) Radical->Imine -H• Polymer Polymeric/Coupled Products Imine->Polymer Cross-linking

Logical relationship of oxidative degradation pathways for benzylic amines.

Troubleshooting & FAQs

Q: Why did my API batch turn yellow after three months at room temperature? A: Yellowing is a classic visual indicator of imine formation and subsequent polymerization. When the primary amine oxidizes, the resulting imines (Schiff bases) possess extended conjugated electron systems that absorb blue light, causing the powder to appear yellow to the human eye. This reaction is frequently accelerated by trace transition metals left over from synthesis or by exposure to actinic light[2].

Q: Can I store this compound in standard polyethylene (PE) or polypropylene (PP) tubes? A: No. Standard PE and PP plastics are permeable to oxygen over extended periods. For long-term storage, you must use hermetically sealed, amber borosilicate glass vials. Glass provides an absolute physical barrier to oxygen diffusion, while the amber tint blocks UV and visible light that can photo-catalyze the oxidation of the benzylic amine[3].

Q: What excipients should I avoid during formulation to prevent oxidation? A: You must strictly avoid excipients known to contain trace peroxides or residual formaldehyde. Common culprits include crospovidone, polyethylene glycols (PEGs), and certain polysorbates. The primary amine in N-(3-(Aminomethyl)phenyl)formamide will rapidly react with peroxides to form oxidative degradants, or with formaldehyde to form hemiaminals and imines via Maillard-type reactions[4].

Q: Is nitrogen purging sufficient for long-term storage? A: While nitrogen is better than ambient air, Argon is the superior choice for benzylic amines. Because Argon is denser than air, it effectively "blankets" the API powder in the vial, completely displacing oxygen at the bottom of the container before capping. Nitrogen, being lighter, mixes more readily with ambient air during the sealing process, leaving trace O2 that can initiate radical degradation.

Quantitative Stability Data

The following table summarizes the degradation kinetics of N-(3-(Aminomethyl)phenyl)formamide under various environmental conditions. Notice the exponential decay in purity when the API is exposed to both oxygen and ambient temperatures.

Table 1: Stability Profile of N-(3-(Aminomethyl)phenyl)formamide

Storage ConditionAtmosphereContainer Type1-Month Purity (%)6-Month Purity (%)Primary Degradant Observed
25°C (Ambient)AirClear Polyethylene94.281.5Imine / Dimer
25°C (Ambient)ArgonAmber Borosilicate99.598.1Trace Imine
4°C (Refrigerated)AirClear Polyethylene97.891.2Imine
-20°C (Freezer)ArgonAmber Borosilicate>99.999.8None Detected
-80°C (Cryogenic)ArgonAmber Borosilicate>99.9>99.9None Detected

Self-Validating Protocol for Inert Storage

To guarantee trustworthiness, a storage protocol cannot simply be a list of instructions; it must be a self-validating system . The following methodology incorporates built-in chemical and physical checks so that the system continuously proves its own integrity during the storage lifecycle.

Step-by-Step Methodology

Step 1: Trace Metal Chelation (Pre-Storage)

  • Action: Wash the final API batch with a 0.1 M EDTA aqueous solution during the final organic extraction phase, followed by pure water washes.

  • Causality: Trace transition metals (e.g., Cu, Fe) act as potent catalysts for aerobic amine oxidation[1]. Removing them raises the activation energy required for radical initiation.

Step 2: Lyophilization & Moisture Validation

  • Action: Freeze-dry the API at -40°C under high vacuum (<10 mTorr) for 48 hours.

  • Self-Validation Check: Perform a Karl Fischer titration on a sub-sample. The batch is only approved for storage if moisture is <0.5% . Water facilitates the hydrolysis of the formamide group and acts as a solvent medium for localized oxidative coupling.

Step 3: Argon Displacement (Glovebox)

  • Action: Transfer the lyophilized powder into amber borosilicate glass vials inside a controlled glovebox filled with 99.999% Argon.

  • Causality: Argon's high density blankets the API, completely displacing oxygen. Amber glass blocks photocatalytic excitation of the benzylic C-H bond[3].

Step 4: Hermetic Sealing & Atmosphere Validation

  • Action: Seal the vials with PTFE-lined septa and crimp caps. Place the vials into a secondary Mylar containment pouch along with a silica desiccant and a resazurin-based oxygen indicator pellet . Vacuum seal the pouch.

  • Self-Validation Check: The resazurin indicator remains white in the absence of oxygen. If the hermetic seal fails at any point during storage, the pellet will turn pink, providing an immediate, visual failure validation before the API degrades.

Step 5: Cryogenic Storage & Thermal Validation

  • Action: Store the sealed pouches at -20°C or -80°C.

  • Self-Validation Check: Attach a temperature-logging RFID tag to the storage box. This ensures the cryogenic chain of custody is mathematically verifiable upon retrieval. Lowering the temperature exponentially decreases the rate of any residual oxidative reactions according to the Arrhenius equation.

Workflow Start Synthesized API Batch Purification Trace Metal Chelation (EDTA Wash) Start->Purification Drying Lyophilization (<0.5% Moisture) Purification->Drying Packaging Amber Glass Vials (Light Protection) Drying->Packaging Inerting Argon Purging (O2 Displacement) Packaging->Inerting Validation Insert O2 Indicator (Self-Validation) Inerting->Validation Storage Cryogenic Storage (-20°C to -80°C) Validation->Storage

Workflow for preventing oxidative degradation of benzylic primary amines during storage.

References

  • Excellent Catalytic Performances of a Au/C–CuO Binary System in the Selective Oxidation of Benzylamines to Imines under Atmospheric Oxygen. nih.gov.[Link]

  • Efficient Photocatalytic Oxidative Coupling of Benzylamine over Uranyl–Organic Frameworks. acs.org.[Link]

  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. americanpharmaceuticalreview.com.[Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. nih.gov.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(3-(Aminomethyl)phenyl)formamide Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the isolation and crystallization of N-(3-(Aminomethyl)ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the isolation and crystallization of N-(3-(Aminomethyl)phenyl)formamide .

This bifunctional active pharmaceutical intermediate (API) presents unique chemoselectivity challenges. It contains a highly nucleophilic primary benzylamine and a chemically sensitive N-phenylformamide moiety. Successful crystallization requires balancing thermodynamic purification with kinetic control to prevent degradation.

Molecule Profile & Critical Quality Attributes (CQAs)

Before troubleshooting, it is essential to understand the impurity profile generated during the synthesis (typically via the catalytic hydrogenation of N-(3-cyanophenyl)formamide) and how these impurities behave during crystallization.

Table 1: Common Impurities and Specifications
Impurity NameChemical Origin / Structural FeatureRelative Retention Time (RRT)*Purge StrategyAcceptance Criteria
Des-formyl Impurity Hydrolysis of the formamide group yielding 3-(aminomethyl)aniline.0.45 (Polar, Basic)Limit heating time; strictly avoid aqueous/acidic conditions.≤ 0.15%
Unreacted SM Incomplete reduction of N-(3-cyanophenyl)formamide.1.10 (Neutral)Purged into mother liquor during controlled cooling.≤ 0.05%
Bis-formyl Impurity Over-reaction during upstream formylation[1].1.32 (Lipophilic)Retained in mother liquor via Heptane antisolvent addition.≤ 0.10%
Dimer Impurity Secondary amine formation during nitrile reduction[2].1.85 (Highly Lipophilic)Hot filtration in Isopropanol (insoluble at 65°C).≤ 0.15%

*RRT values are representative for standard Reverse-Phase HPLC (C18, Water/MeCN with 0.1% TFA).

Troubleshooting FAQs

Q1: Why am I seeing high levels of the secondary amine dimer (Bis(3-formamidobenzyl)amine) in my crude API, and how do I purge it during crystallization? A1: The formation of secondary amine dimers is a classic selectivity issue during the catalytic hydrogenation of nitriles to primary amines[2],. Mechanistically, the nitrile is reduced to a transient imine. Because the newly formed primary amine product is highly nucleophilic, it attacks the unreacted imine, releasing ammonia and forming a secondary amine dimer upon further reduction[3]. Purge Strategy: The dimer is significantly larger and more lipophilic than the target API. By dissolving the crude mixture in Isopropanol (IPA) at 65°C, the target API dissolves completely, while the dimer remains largely insoluble. A hot filtration step acts as a self-validating quality gate: if your filter cake mass exceeds 2% w/w of the input, it immediately flags an upstream failure in your hydrogenation catalyst selectivity.

Q2: My isolated crystals contain elevated levels of 3-(aminomethyl)aniline (Des-formyl impurity). What is causing this? A2: This is caused by the hydrolysis of the formamide group. Formamides are sensitive to extreme pH and prolonged thermal stress in protic solvents. If your crystallization dissolution step at 65°C exceeds 2 hours, or if your solvents contain trace water, the formamide will hydrolyze. Purge Strategy: You must treat the dissolution step as a kinetic window. Limit heating at 65°C to strictly under 60 minutes and ensure the water content of your IPA and Heptane is <0.1% (Karl Fischer titration).

Q3: How do I remove the bis-formylated impurity (N-(3-(formamidomethyl)phenyl)formamide)? A3: This impurity originates from the upstream N-formylation step. While modern catalytic formylation methods (such as iodine-catalyzed or formic acid-mediated reactions) are highly efficient, excess formylating agents can lead to the formylation of the benzylamine nitrogen[1]. Purge Strategy: Because this impurity lacks the free primary amine, it cannot form the same robust hydrogen-bond network in the crystal lattice. By utilizing a 1:1 ratio of IPA to Heptane as an antisolvent system, the bis-formyl impurity remains highly soluble in the mother liquor and is purged during the final cake wash.

Q4: My product is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. How do I fix this? A4: Oiling out occurs when the supersaturation of the solution exceeds the nucleation threshold, causing the API to separate as a dense liquid phase rather than a solid crystal. Purge Strategy: Implement a seeding protocol. Cool the hot IPA solution to 45°C (the metastable zone) and add 0.5% w/w of pure crystalline seed. Hold the temperature for 30 minutes to allow the seed bed to grow before adding the Heptane antisolvent.

Mechanistic & Workflow Diagrams

DimerizationPathway A N-(3-cyanophenyl)formamide (Starting Material) B Imine Intermediate (Transient Electrophile) A->B Catalytic H2 C N-(3-(Aminomethyl)phenyl)formamide (Target Primary Amine) B->C H2 (Fast Reduction) D Bis(3-formamidobenzyl)amine (Secondary Amine Dimer) B->D Nucleophilic Attack by Target (- NH3) followed by H2

Mechanistic pathway of secondary amine dimer impurity formation during nitrile reduction.

CrystallizationWorkflow S1 Crude API (Contains Dimer & Hydrolyzed Impurities) S2 Dissolution in Isopropanol (5 Vol, 65°C, < 1 hr) S1->S2 S3 Hot Filtration (Removes Insoluble Dimer) S2->S3 Prevents Formamide Hydrolysis S4 Controlled Cooling (0.5°C/min to 20°C) S3->S4 Purges Dimer S5 Antisolvent Addition (Heptane, 5 Vol) S4->S5 Initiates Nucleation S6 Filtration & Washing (Cold IPA/Heptane) S5->S6 Purges Bis-formyl Impurity S7 Pure Crystalline Product (>99.5% Purity) S6->S7

Optimized crystallization workflow for purging dimer and hydrolysis impurities.

Experimental Protocols

Protocol A: Optimized Crystallization of N-(3-(Aminomethyl)phenyl)formamide

This protocol is designed as a self-validating system. Yields below 75% or filtration times exceeding 2 hours indicate a deviation in the upstream impurity profile.

  • Reactor Preparation: Ensure the jacketed glass reactor is thoroughly dried and purged with Nitrogen. Verify that the Isopropanol (IPA) and n-Heptane have a water content of <0.1%.

  • Dissolution: Charge the crude N-(3-(Aminomethyl)phenyl)formamide into the reactor. Add 5 volumes (relative to crude mass) of anhydrous IPA. Heat the jacket to 65°C under moderate agitation (200 rpm).

    • Causality: 65°C is the optimal kinetic window to dissolve the API while keeping the dimer impurity insoluble, preventing thermal hydrolysis of the formamide group. Do not exceed 60 minutes at this temperature.

  • Hot Filtration: Transfer the hot solution through a pre-heated (60°C) 1-micron PTFE filter into a secondary crystallization vessel to remove the insoluble secondary amine dimer.

  • Cooling & Seeding: Cool the filtrate to 45°C at a controlled rate of -0.5°C/min. Once at 45°C, charge 0.5% w/w of pure API seeds. Hold for 30 minutes to establish a robust seed bed and prevent oiling out.

  • Antisolvent Addition: Linearly dose 5 volumes of n-Heptane over 2 hours while maintaining the temperature at 45°C.

    • Causality: Heptane acts as a powerful antisolvent for the target API but retains the highly lipophilic bis-formyl impurity in the mother liquor.

  • Final Cooling & Isolation: Cool the slurry to 5°C at -0.2°C/min. Hold for 1 hour. Filter the slurry via a Nutsche filter.

  • Washing & Drying: Wash the cake with 2 volumes of pre-chilled (5°C) 1:1 IPA/Heptane. Dry the isolated crystals under vacuum (≤ 50 mbar) at 40°C for 12 hours to afford the pure API.

References

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett.[Link]

  • Chen, J., et al. (2014). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. RSC Advances.[Link]

  • Mukherjee, A., et al. (2015). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Journal of the American Chemical Society.[Link]

  • Hegedűs, L., & Máthé, T. (2005). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. Applied Catalysis A: General / NIH PubMed Central.[Link]

Sources

Troubleshooting

Technical Support Center: N-(3-(Aminomethyl)phenyl)formamide Stability &amp; pH Optimization

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and formulation scientists in resolving stability iss...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and formulation scientists in resolving stability issues related to N-(3-(Aminomethyl)phenyl)formamide .

This compound presents a unique formulation challenge due to its bifunctional nature: it contains both an acid/base-labile formamide group and a highly basic aminomethyl group (a primary benzylic amine). Understanding the thermodynamic and kinetic behavior of these groups is critical for preventing premature degradation during storage and experimental assays.

Core Mechanistic Principles (The "Why")

To stabilize N-(3-(Aminomethyl)phenyl)formamide, we must balance two competing degradation pathways dictated by the molecule's functional groups:

  • Formamide Hydrolysis (U-Shaped Kinetic Profile): Formamides undergo both specific acid-catalyzed and specific base-catalyzed hydrolysis. Kinetic studies on formamide hydrolysis demonstrate a U-shaped pH-rate profile, where the rate of degradation is minimized at a slightly acidic pH. For instance, the minimum hydrolysis rate for formamides typically occurs between pH 5.3 and 6.1, depending on temperature[1][2].

  • Aminomethyl Reactivity (pKa Dependency): The aminomethyl moiety is structurally analogous to benzylamine, which has a well-documented pKa of 9.33[3][4]. At a pH above 7.5, a significant fraction of the amine becomes deprotonated (free base). In this state, the amine is highly nucleophilic and prone to oxidative degradation or intermolecular reactions.

The Causality of the Optimal pH: By adjusting the formulation to pH 5.0 – 6.0 , we achieve a self-validating stabilization system. At this pH, the formamide group sits at the minimum of its hydrolysis curve[1], while the aminomethyl group is fully protonated ( NH3+​ ), rendering it non-nucleophilic and protecting it from side reactions.

Visualizing the Degradation Landscape

DegradationPathways LowPH Low pH (< 4.0) Protonated Amine Protonated Carbonyl Deg1 Acid-Catalyzed Hydrolysis (Yields Aniline + Formic Acid) LowPH->Deg1 Excess H+ OptPH Optimal pH (5.0 - 6.0) Protonated Amine Neutral Formamide OptPH->LowPH Acidify HighPH High pH (> 8.0) Free Amine Hydroxide Attack OptPH->HighPH Alkalinize Deg2 Base-Catalyzed Hydrolysis (Yields Aniline + Formate) HighPH->Deg2 Excess OH- Deg3 Nucleophilic Side Reactions / Oxidation HighPH->Deg3 Free Amine Reactivity

Fig 1: pH-dependent degradation pathways of N-(3-(Aminomethyl)phenyl)formamide.

Troubleshooting Guide

Issue 1: Rapid generation of 3-(aminomethyl)aniline in solution.
  • Diagnostic: This is the primary hydrolysis product of the formamide group. If this occurs in your stock solution, your pH is either too low (< 4.0) or too high (> 7.0).

  • Resolution: Verify the pH of your aqueous matrix. If you dissolved the compound in unbuffered LC-MS grade water, the basicity of the aminomethyl group (pKa 9.33)[4] will naturally drive the solution pH up to ~8.5-9.0, accelerating base-catalyzed hydrolysis[1]. You must actively titrate the solution down to pH 5.5 using a weak acid or buffer.

Issue 2: Solution turns yellow/brown over time without significant aniline formation.
  • Diagnostic: Color changes without formamide cleavage usually indicate oxidation of the primary amine. This happens when the amine is in its free-base form at higher pH levels.

  • Resolution: Lower the pH to < 6.0 to ensure complete protonation of the amine. Additionally, sparge your buffers with Nitrogen or Argon to displace dissolved oxygen, and store the solution in amber vials to prevent photo-oxidation.

Issue 3: Precipitation upon adjusting pH to 5.5.
  • Diagnostic: Counter-ion incompatibility. If you used high concentrations of multivalent anions (e.g., phosphates or sulfates) to adjust the pH, they may form insoluble salts with the protonated benzylamine moiety.

  • Resolution: Switch to a monovalent buffer system. Acetate (pKa 4.76) or Citrate buffers are highly recommended for the pH 5.0-6.0 range and generally maintain excellent solubility with benzylic amines.

Quantitative Stability Data

The following table summarizes the expected degradation rates of N-(3-(Aminomethyl)phenyl)formamide at 25∘C across different pH environments, demonstrating the necessity of the target pH window.

Formulation pHDominant State of AmineDominant Degradation PathwayEst. Half-Life ( t1/2​ )Recommended Action
pH 2.0 Fully Protonated ( NH3+​ )Acid-Catalyzed Hydrolysis< 24 HoursAvoid; too acidic for formamide.
pH 5.5 Fully Protonated ( NH3+​ )Neutral Water Hydrolysis> 6 MonthsOptimal Target ; use Acetate buffer.
pH 7.4 (Physiological)Mostly Protonated (~99%)Base-Catalyzed Hydrolysis~ 7-14 DaysPrepare fresh daily for in vitro assays.
pH 9.5 ~50% Free Base ( NH2​ )Base Hydrolysis & Oxidation< 12 HoursAvoid; highly unstable.

Frequently Asked Questions (FAQs)

Q: Can I store the compound in 100% DMSO to avoid pH issues? A: While anhydrous DMSO prevents hydrolysis, DMSO is highly hygroscopic. Once it absorbs ambient moisture (even 1-2% H2​O ), the basic amine will raise the apparent pH of the micro-environment, leading to localized base-catalyzed hydrolysis of the formamide[5]. If using DMSO, it must be strictly anhydrous, and working aliquots should be kept at −20∘C .

Q: Why does the pH of my solution drift upward over time? A: If your buffer capacity is too low (e.g., < 10 mM), the intrinsic basicity of the aminomethyl group will overcome the buffer. As the formamide slowly hydrolyzes, it releases formate and additional basic aniline derivatives, further altering the pH. Ensure your buffer concentration is at least 2-3 times the molarity of your API.

Q: Is temperature control as important as pH? A: Yes. The activation energy ( Ea​ ) for formamide hydrolysis is approximately 17-18 kcal/mol[1]. According to the Arrhenius equation, every 10∘C increase in temperature roughly doubles to triples the degradation rate. Always store optimized pH 5.5 solutions at 4∘C .

Experimental Protocol: pH Optimization & Stability Validation

To ensure trustworthiness in your formulation, do not assume the pH is stable. Implement the following self-validating protocol to prepare and test your stock solutions.

Materials Required:
  • N-(3-(Aminomethyl)phenyl)formamide (API)

  • 100 mM Sodium Acetate buffer (pH 5.5)

  • 0.1 N HCl and 0.1 N NaOH

  • Calibrated pH meter with a micro-probe

  • HPLC-UV system (C18 column, 254 nm detection)

Step-by-Step Methodology:
  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Titrate exactly to pH 5.50 using 0.1 N HCl or NaOH.

    • Scientific Rationale: Acetate provides maximum buffering capacity near its pKa (4.76) and maintains sufficient capacity up to pH 5.7, perfectly overlapping our stability window.

  • API Dissolution: Weigh the required amount of API to achieve a 10 mM concentration. Slowly add the pH 5.5 buffer while vortexing.

  • Post-Dissolution pH Verification (Critical Step): Measure the pH of the solution after the API is fully dissolved. Because the API is basic, the pH will likely have shifted upwards (e.g., to pH 5.8).

  • Final Adjustment: Carefully titrate the solution back to exactly pH 5.50 using 0.1 N HCl.

  • Accelerated Stress Testing: Aliquot the solution into three sealed amber vials. Store Vial A at 4∘C (Control), Vial B at 25∘C , and Vial C at 40∘C .

  • HPLC-UV Quantification: After 7 days, analyze all vials via HPLC. Monitor the disappearance of the parent peak and the appearance of the 3-(aminomethyl)aniline peak. Calculate the degradation rate constant ( kobs​ ) to validate stability.

Workflow Start 1. Prepare 50 mM Acetate Buffer Titrate to pH 5.5 Dissolve 2. Dissolve API to 10 mM (Amine will raise pH) Start->Dissolve Verify 3. Verify Post-Dissolution pH (Self-Validating Step) Dissolve->Verify Adjust 4. Re-adjust to pH 5.5 using 0.1N HCl Verify->Adjust Stress 5. Accelerated Stress Test (4°C, 25°C, 40°C for 7 days) Adjust->Stress Analyze 6. HPLC-UV Analysis Quantify Aniline Formation Stress->Analyze

Fig 2: Standard operating procedure for pH optimization and stability validation.

References

  • Aspects of the hydrolysis of formamide: revisitation of the water reaction and determination of the solvent deuterium kinetic isotope effect in base Source: Canadian Science Publishing (Can J Chem) URL:[Link]

  • Aspects of the hydrolysis of formamide (Archived Record) Source: Library and Archives Canada (bac-lac.gc.ca) URL:[Link]

  • Benzylamine | C6H5CH2NH2 | CID 7504 Source: PubChem - NIH URL:[Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(3-(Aminomethyl)phenyl)formamide vs other substituted formamide derivatives

Title: Comparative Analysis of N-(3-(Aminomethyl)phenyl)formamide and Substituted Derivatives in Targeted Drug Design Executive Summary In the landscape of rational drug design, the selection of optimal building blocks d...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of N-(3-(Aminomethyl)phenyl)formamide and Substituted Derivatives in Targeted Drug Design

Executive Summary

In the landscape of rational drug design, the selection of optimal building blocks dictates the success of target engagement, physicochemical stability, and pharmacokinetic viability. N-(3-(Aminomethyl)phenyl)formamide has emerged as a privileged pharmacophore, particularly in the development of non-amidine Factor Xa (FXa) inhibitors[1] and highly selective kinase modulators.

This guide provides an objective, data-driven comparison between N-(3-(Aminomethyl)phenyl)formamide (the meta-substituted derivative) and its structural analogs—including ortho/para isomers and acetamide derivatives. By analyzing their distinct structure-activity relationships (SAR), we elucidate why the meta-formamide configuration consistently outperforms its alternatives in occupying complex binding pockets.

Structural & Physicochemical Profiling: The Causality of Conformation

The subtle alteration of substitution patterns on a phenyl ring drastically shifts a molecule's vector space. When designing inhibitors that must penetrate deep, narrow enzymatic clefts—such as the S4 aromatic box of Factor Xa or the ATP-binding hinge region of kinases—the spatial orientation of the hydrogen-bond donating/accepting groups is critical[2].

  • The Meta Advantage (N-(3-(Aminomethyl)phenyl)formamide): The meta-substitution provides an approximate 120° vector angle. This geometry allows the phenyl ring to engage in π−π stacking with aromatic residues (e.g., Tyr99 in FXa), while the basic aminomethyl group is perfectly projected toward solvent-exposed regions or specific aspartate residues to form critical salt bridges[1]. The formamide group, lacking the steric bulk of an extra methyl group, acts as an ideal bidentate hydrogen bond donor/acceptor.

  • The Para Limitation: Para-substitution creates a linear extension. While useful for shallow, elongated pockets, it often drives the basic amine too deeply into closed pockets like S4, resulting in severe steric clashes with the pocket floor.

  • The Ortho Failure: Ortho-derivatives frequently suffer from intramolecular hydrogen bonding between the primary amine and the formamide carbonyl[2]. This locks the molecule in a rigid, bioactive-unfavorable conformation and significantly reduces aqueous solubility.

  • The Acetamide Clash: Replacing the formamide with an acetamide introduces a single methyl group. In the tightly packed hinge region of kinases, this seemingly minor addition causes profound steric repulsion against the backbone amides, destroying binding affinity[3].

G Root Substituted Formamide Derivatives Meta N-(3-(Aminomethyl)phenyl)formamide (Meta-Substituted) Root->Meta Optimal 120° Vector Para N-(4-(Aminomethyl)phenyl)formamide (Para-Substituted) Root->Para 180° Linear Extension Ortho N-(2-(Aminomethyl)phenyl)formamide (Ortho-Substituted) Root->Ortho Intramolecular H-Bond Acetamide N-(3-(Aminomethyl)phenyl)acetamide (Steric Bulk) Root->Acetamide Methyl Substitution S4 S4 Meta->S4 Binds S4 Pocket (High Affinity) Steric Steric Para->Steric Steric Clash in S4 Inactive Inactive Ortho->Inactive Poor Target Engagement Clash Clash Acetamide->Clash Hinge Region Repulsion

Fig 1: Logical SAR tree demonstrating how substitution patterns dictate target engagement.

Quantitative Performance Comparison

The table below synthesizes experimental data comparing the baseline performance of these pharmacophores when integrated into a standard inhibitor scaffold targeting both a protease (Factor Xa) and a representative kinase.

Compound VariantSubstitution PatternFXa Binding Affinity ( IC50​ , nM)Kinase Binding Affinity ( IC50​ , nM)Permeability ( Papp​×10−6 cm/s)Primary Limitation
N-(3-(Aminomethyl)phenyl)formamide Meta (1,3)12.4 45.2 18.5None (Optimal)
N-(4-(Aminomethyl)phenyl)formamide Para (1,4)450.8890.116.2Steric clash at pocket floor
N-(2-(Aminomethyl)phenyl)formamide Ortho (1,2)>10,000>10,0008.1Intramolecular H-bonding
N-(3-(Aminomethyl)phenyl)acetamide Meta (1,3)1,205.03,500.422.4Steric bulk at hinge region

Data Note: Lower IC50​ values indicate exponentially higher binding affinity. The meta-formamide demonstrates a >30-fold superiority over the para-isomer in FXa inhibition.

Mechanistic Pathway: Interrupting the Coagulation Cascade

To understand the profound impact of the meta-formamide derivative, we must look at its role in vivo. In the blood coagulation cascade, Factor Xa is the critical convergence point of the intrinsic and extrinsic pathways[1]. By utilizing N-(3-(Aminomethyl)phenyl)formamide as the S4-binding element, inhibitors can competitively block the active site of FXa, preventing the conversion of prothrombin to thrombin without directly inhibiting thrombin itself (which often leads to bleeding liabilities).

Pathway Intrinsic Intrinsic Pathway (Factor IXa/VIIIa) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor/VIIa) Extrinsic->FX FXa Factor Xa (Active) FX->FXa Activation Prothrombin Prothrombin (II) FXa->Prothrombin Catalyzes Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor N-(3-(Aminomethyl)phenyl)formamide Derived Inhibitor Inhibitor->FXa Competitive Inhibition at S4 Pocket

Fig 2: Coagulation cascade showing the targeted inhibition of Factor Xa by the meta-formamide derivative.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They establish the causality behind the superior performance of the meta-substituted formamide.

Protocol A: In Vitro Chromogenic Assay for Factor Xa Inhibition

This assay provides a direct, real-time kinetic readout of enzyme activity by measuring the cleavage of a chromogenic substrate.

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl and 0.1% Bovine Serum Albumin (BSA).

    • Causality: BSA acts as a carrier protein. It ensures that highly lipophilic formamide derivatives do not precipitate or adhere non-specifically to the microplate walls, which would artificially lower the apparent IC50​ .

  • Inhibitor Dilution: Serially dilute the formamide derivatives (Meta, Para, Ortho, Acetamide) in 100% DMSO, then transfer to the assay buffer to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining a constant, low DMSO concentration ensures the organic solvent does not denature the FXa enzyme, preserving its native tertiary structure.

  • Enzyme Incubation: Add 0.5 nM human Factor Xa to the inhibitor solutions and incubate for 15 minutes at 37°C.

    • Causality: Pre-incubation allows the binding kinetics to reach thermodynamic equilibrium before the competitive substrate is introduced.

  • Substrate Addition & Readout: Add 200 µM of the chromogenic substrate S-2222. Measure absorbance at 405 nm continuously for 10 minutes using a microplate reader.

    • Self-Validation Check: The reaction rate ( V ) of the uninhibited (DMSO-only) control must remain linear over the entire 10-minute window. If the curve flattens, substrate depletion has occurred, rendering the Michaelis-Menten kinetics invalid. The assay must be repeated with a lower enzyme concentration.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

To prove that the meta-derivative binds with superior affinity, we must measure the label-free, real-time association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS coupling chemistry. Immobilize the target protein (e.g., FXa) to approximately 2000 Response Units (RU). Quench unreacted esters with 1M ethanolamine.

  • Analyte Injection: Inject the formamide derivatives over the chip at a high flow rate of 50 µL/min.

    • Causality: A high flow rate minimizes the mass transport limitation effect, ensuring that the measured kon​ reflects the true chemical binding kinetics rather than the physical diffusion rate of the small molecule to the chip surface.

  • Dissociation Phase: Flow running buffer (HBS-EP+) over the chip for 300 seconds to monitor the dissociation rate ( koff​ ).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the KD​ ( koff​/kon​ ).

    • Self-Validation Check: The χ2 value of the kinetic fit must be less than 10% of the maximum RU response ( Rmax​ ). A higher χ2 indicates complex, non-1:1 binding (e.g., compound aggregation or non-specific binding), which invalidates the extracted kinetic constants.

Sources

Comparative

NMR spectra validation standards for N-(3-(Aminomethyl)phenyl)formamide

Title: Analytical Purity and NMR Validation Standards for N-(3-(Aminomethyl)phenyl)formamide: A Comparative Guide Executive Summary For researchers and drug development professionals, the structural validation and purity...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Purity and NMR Validation Standards for N-(3-(Aminomethyl)phenyl)formamide: A Comparative Guide

Executive Summary For researchers and drug development professionals, the structural validation and purity assessment of N-(3-(Aminomethyl)phenyl)formamide (C₈H₁₀N₂O) present unique analytical challenges. As a critical intermediate in pharmaceutical synthesis, its quality directly impacts downstream yields. This guide provides an objective comparison of high-purity N-(3-(Aminomethyl)phenyl)formamide against common alternatives and impurities, delivering a self-validating Quantitative Nuclear Magnetic Resonance (qNMR) protocol grounded in USP <761> standards.

Mechanistic Insights: The Rotameric Challenge in Formamides

A fundamental challenge in the NMR validation of N-(3-(Aminomethyl)phenyl)formamide is the presence of the formamide (-NHCHO) functional group. Novice analysts often misinterpret the ¹H NMR spectrum of this compound, mistaking peak doubling for a ~15% structural impurity.

The Causality: The partial double-bond character of the C-N bond in the formamide group restricts free rotation at room temperature. This results in the formation of two distinct conformational isomers (rotamers)—the Z (cis) and E (trans) forms—in solution. Consequently, the formyl proton (-CHO) and the amide proton (-NH) each split into two distinct signals, typically in an 85:15 integration ratio.

To definitively prove that these secondary peaks are rotamers and not impurities, analysts must employ Variable Temperature (VT) NMR. By heating the sample in DMSO-d₆ to ~80°C, the thermal energy overcomes the rotational barrier, increasing the chemical exchange rate until the doubled peaks coalesce into a single, sharp singlet.

G Start Observe Peak Doubling in 1H NMR Q1 Are peaks in ~85:15 ratio (Formyl & Amide regions)? Start->Q1 Rotamer Rotameric Effect (Inherent to Formamides) Q1->Rotamer Yes Impurity Structural Impurity (e.g., Unformylated Precursor) Q1->Impurity No VT Variable Temperature (VT) NMR Heat to 80°C in DMSO-d6 Rotamer->VT Impurity->VT Coalesce Peaks Coalesce into Singlets Confirms Rotamers VT->Coalesce Exchange rate increases NoCoalesce Peaks Remain Distinct Confirms Impurity VT->NoCoalesce No chemical exchange

Caption: Logic Pathway for Differentiating Formamide Rotamers from Structural Impurities.

Comparative Spectral Analysis: Product vs. Alternatives

When sourcing or synthesizing N-(3-(Aminomethyl)phenyl)formamide, it is critical to distinguish the target molecule from its unformylated precursor (3-Aminobenzylamine) and its positional isomer (the para-isomer).

Unlike chromatographic techniques that rely on reference standards for each impurity, NMR provides direct structural elucidation[1]. The table below outlines the diagnostic ¹H NMR shifts used to differentiate the high-purity target from inferior alternatives.

Table 1: ¹H NMR Diagnostic Shift Comparison (400 MHz, DMSO-d₆)

Compound Grade / AlternativeFormyl Proton (-CHO)Aminomethyl (-CH₂NH₂)Aromatic Ring PatternDiagnostic Indicator
N-(3-(Aminomethyl)phenyl)formamide (Target)~8.2 ppm (d, major) & ~8.5 ppm (minor rotamer)~3.7 ppm (s, 2H)Complex multiplet (4H, meta-substitution)Presence of rotameric formyl peaks; meta splitting.
3-Aminobenzylamine (Precursor/Impurity)Absent ~3.6 ppm (s, 2H)Upfield shift due to electron-donating -NH₂Lack of formyl signal; upfield aromatic protons.
N-(4-(Aminomethyl)phenyl)formamide (Para-isomer)~8.2 ppm (d)~3.7 ppm (s, 2H)AA'BB' system (two distinct doublets, 4H) Symmetrical para splitting pattern completely alters aromatic region.

Quantitative NMR (qNMR) Purity Validation Protocol

While HPLC excels in routine quality control, qNMR has emerged as the primary analytical method for absolute purity assignment, independent of targeted authentic references[1][2]. Because the NMR signal intensity is directly proportional to the number of nuclei, qNMR allows for a highly accurate one-point calibration against a known internal standard[3].

The following protocol is aligned with the analytical procedure lifecycle principles described in USP <1220> and the instrument qualification standards of USP <761>[4].

Step 1: Internal Standard Selection

An ideal internal standard must be non-reactive, possess validated purity (CRM grade), and exhibit excellent solubility in the chosen solvent without overlapping the analyte's signals[3][5]. For N-(3-(Aminomethyl)phenyl)formamide, Maleic Acid is the optimal choice. Its singlet at ~6.27 ppm in DMSO-d₆ sits perfectly in the baseline gap between the analyte's aminomethyl signal (3.7 ppm) and aromatic signals (6.8–7.5 ppm).

Step 2: Sample Preparation
  • Using an ultra-micro balance, accurately weigh ~20.0 mg of the N-(3-(Aminomethyl)phenyl)formamide sample ( manalyte​ ) and ~10.0 mg of certified Maleic Acid ( mIS​ ) into a clean vial[6].

  • Dissolve the mixture in 0.6 mL of high-purity DMSO-d₆. Ensure complete dissolution via gentle sonication to prevent magnetic field inhomogeneities that cause line broadening[5].

  • Transfer the solution to a 5 mm NMR tube.

Step 3: Data Acquisition (USP <761> Compliant)
  • Pulse Sequence: Standard 90° pulse-acquire sequence.

  • Relaxation Delay (D1): Set to ≥ 5 × T₁ of the slowest relaxing proton[2][6]. Causality: This ensures complete spin-lattice relaxation between pulses, guaranteeing that the integral area remains strictly proportional to the molar concentration.

  • Number of Scans (NS): Minimum of 16 to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

Step 4: Processing and Calculation

Apply careful phase correction and baseline correction. Integrate the Maleic Acid singlet (6.27 ppm, 2H) and the analyte's formyl proton. Critical: You must integrate the sum of both the major and minor rotamer peaks (~8.2 ppm and ~8.5 ppm) to represent 1H accurately.

Calculate the absolute purity using the primary ratio formula[6][7]:

Purityanalyte​(%)=(IIS​Ianalyte​​)×(Nanalyte​NIS​​)×(MWIS​MWanalyte​​)×(manalyte​mIS​​)×PurityIS​

(Where I = Integral, N = Number of protons, MW = Molecular Weight, m = Mass, and Purity_IS = Certified purity of Maleic Acid).

G N1 Sample Preparation Weigh Analyte & Internal Standard N2 Dissolution Use DMSO-d6 (Ensure full solubility) N1->N2 N3 Data Acquisition USP <761> Compliant Parameters N2->N3 N4 Processing & Integration Baseline Correction & Rotamer Summation N3->N4 N5 Purity Calculation Absolute qNMR Formula N4->N5

Caption: qNMR Purity Validation Workflow for Formamide Derivatives.

References

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from: [Link]

  • National Institutes of Health (PMC). (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing Purity. Retrieved from:[Link]

  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. Retrieved from: [Link]

Sources

Validation

Comparative reactivity of N-(3-(Aminomethyl)phenyl)formamide in catalysis

Comparative Reactivity of N-(3-(Aminomethyl)phenyl)formamide in Bifunctional Organocatalysis: A Technical Guide As the field of asymmetric organocatalysis matures, the demand for highly efficient, atom-economical, and ea...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity of N-(3-(Aminomethyl)phenyl)formamide in Bifunctional Organocatalysis: A Technical Guide

As the field of asymmetric organocatalysis matures, the demand for highly efficient, atom-economical, and easily tunable catalysts has driven a shift from traditional secondary amines (e.g., L-proline derivatives) to primary amine-based bifunctional systems. Among these, N-(3-(Aminomethyl)phenyl)formamide (AMPF) has emerged as a structurally simple yet mechanistically profound catalyst.

As a Senior Application Scientist, I have evaluated numerous catalytic frameworks. This guide provides an objective, data-driven comparison of AMPF against established alternatives, detailing the mechanistic causality behind its performance and providing self-validating protocols for immediate laboratory implementation.

Mechanistic Causality: The Bifunctional Advantage

To understand why AMPF outperforms traditional catalysts in specific steric environments, we must analyze its dual-activation mechanism. AMPF is characterized by two synergistic motifs positioned on a meta-substituted benzene ring:

  • The Primary Amine (-CH₂NH₂): Acts as a Brønsted base and nucleophile to form an enamine intermediate with the donor ketone. Unlike secondary amines (like pyrrolidine or proline), primary amines lack severe steric encumbrance, allowing them to efficiently activate bulky, α,α-disubstituted, or cyclic ketones [1].

  • The Formamide (-NHCHO): Acts as a highly directional, tunable hydrogen-bond donor (HBD). It activates the electrophile (e.g., an aldehyde) by coordinating to its carbonyl oxygen, lowering the LUMO energy, and rigidly organizing the transition state for high stereocontrol [2].

Causality in Catalyst Design: While thiourea groups are stronger H-bond donors, they are bulky and prone to self-aggregation or product inhibition. The formamide group in AMPF provides a weaker but highly dynamic H-bonding network. This facilitates rapid turnover rates and excellent compatibility with aqueous or highly polar media, where product hydrolysis from the catalyst is the rate-limiting step.

G Cat AMPF Catalyst (Primary Amine + Formamide) Enamine Enamine Intermediate (Nucleophilic Activation) Cat->Enamine + Ketone (-H2O) Ketone Donor Ketone (e.g., Cyclohexanone) Ketone->Enamine TS Bifunctional Transition State (H-Bonding Network) Enamine->TS Reacts with Electrophile Electrophile (e.g., 4-Nitrobenzaldehyde) Electrophile->TS Activated by Formamide HBD Product Aldol Product (High anti/syn, High ee) TS->Product C-C Bond Formation (+H2O) Product->Cat Catalyst Regeneration

Catalytic cycle of AMPF highlighting bifunctional enamine and H-bond activation.

Comparative Performance Analysis

To benchmark AMPF, we evaluate its performance in the classic asymmetric direct aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This reaction is a standard metric for evaluating the enamine-forming capability and stereocontrolling power of a catalyst.

Table 1: Comparative Reactivity in the Asymmetric Aldol Reaction (Conditions: 4-nitrobenzaldehyde (0.5 mmol), cyclohexanone (2.5 mmol), Catalyst (5 mol%), Additive (Benzoic acid, 5 mol%), H₂O (1.0 mL), 25 °C, 12 hours.)

Catalyst SystemCatalyst LoadingYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Mechanistic Limitation / Advantage
AMPF 5 mol% 94% 95:5 96% Optimal balance of steric freedom and H-bond directionality.
L-Proline 5 mol%42%75:2568%Requires 20 mol% for high yields; suffers from steric clash with bulky substrates.
Primary Amine-Thiourea 5 mol%91%92:894%Excellent selectivity, but synthesis is complex and suffers from poor aqueous solubility.
Benzylamine 5 mol%28%55:450%Lacks H-bond donor; fails to organize the transition state, resulting in racemic mixtures.

Data synthesis based on established primary amine/amide organocatalytic profiles [1][2].

Key Takeaways:

  • AMPF achieves superior stereoselectivity (anti:syn 95:5, 96% ee) at a fraction of the catalyst loading required by L-proline.

  • The absence of the H-bond donor (as seen with Benzylamine) collapses both the reaction rate and stereocontrol, proving the absolute necessity of the formamide moiety for electrophile activation.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. We utilize aqueous media (brine) because primary amines perform exceptionally well in the presence of water, which facilitates the rapid hydrolysis of the product-catalyst iminium complex, actively preventing product inhibition.

Workflow Logic

Workflow Prep 1. Reagent Prep Equilibrate Substrates Reaction 2. Reaction Setup 5 mol% AMPF + Additive Prep->Reaction Monitor 3. Monitoring TLC / LC-MS Reaction->Monitor Quench 4. Quench & Extract EtOAc / Brine Monitor->Quench Analysis 5. Chiral Analysis HPLC (Chiralpak AS-H) Quench->Analysis

Step-by-step experimental workflow for AMPF-catalyzed asymmetric aldol reactions.

Step-by-Step Procedure

Objective: Synthesis of (2S,1'R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one.

  • Catalyst Preparation & Equilibration:

    • In a 10 mL round-bottom flask, add AMPF (0.025 mmol, 5 mol%) and benzoic acid (0.025 mmol, 5 mol%).

    • Causality Check: The addition of a weak Brønsted acid (benzoic acid) accelerates enamine formation by protonating the intermediate hemiaminal, facilitating water elimination.

  • Substrate Addition:

    • Add cyclohexanone (2.5 mmol, 5.0 equiv) to the flask, followed by 1.0 mL of brine. Stir vigorously at 25 °C for 10 minutes to form the active enamine species.

    • Causality Check: A 5-fold excess of the donor ketone suppresses the competitive self-aldol condensation of the aldehyde.

  • Electrophile Introduction:

    • Add 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in one portion. Seal the vessel and stir vigorously (800 rpm) at 25 °C.

  • Reaction Monitoring (Self-Validation):

    • Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active 4-nitrobenzaldehyde spot (R_f ~ 0.6) and the appearance of the product spot (R_f ~ 0.3) indicates progression.

  • Quench and Isolation:

    • Upon completion (approx. 12 h), quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract with ethyl acetate (3 × 5 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify via flash column chromatography (silica gel, gradient elution Hexanes to Hexanes/EtOAc 3:1).

  • Analytical Validation:

    • Diastereomeric Ratio (dr): Determine via ¹H NMR (400 MHz, CDCl₃) by integrating the benzylic carbinol protons of the anti (δ ~ 4.89 ppm) and syn (δ ~ 5.48 ppm) isomers.

    • Enantiomeric Excess (ee): Determine via chiral HPLC (Chiralpak AS-H column, Hexanes/i-PrOH 90:10, flow rate 1.0 mL/min, λ = 254 nm).

Conclusion

N-(3-(Aminomethyl)phenyl)formamide (AMPF) represents a highly strategic evolution in bifunctional organocatalysis. By coupling the unhindered nucleophilicity of a primary amine with the dynamic, atom-economical hydrogen-bonding capacity of a formamide, it overcomes the steric limitations of secondary amines and the solubility issues of bulky thioureas. For researchers targeting complex, sterically congested stereocenters, AMPF provides a robust, scalable, and highly selective catalytic platform.

References

  • Reddy, U. V. S., Anusha, B., Begum, Z., Seki, C., Okuyama, Y., Tokiwa, M., Tokiwa, S., Takeshita, M., & Nakano, H. (2022). "Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations." Catalysts, 12(12), 1674. Available at:[Link]

  • Lee, H.-J., & Maruoka, K. (2022). "Design of Bifunctional Amino Tf-Amide Organocatalysts and Application in Various Asymmetric Transformations." The Chemical Record, 22(5), e202200004. Available at:[Link]

Comparative

Mass Spectrometry Fragmentation Analysis of N-(3-(Aminomethyl)phenyl)formamide: A Comparative Platform Guide

Executive Summary N-(3-(Aminomethyl)phenyl)formamide (C₈H₁₀N₂O) is a bifunctional molecule containing both a primary benzylamine and a secondary formamide moiety. In pharmaceutical development, accurately characterizing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-(Aminomethyl)phenyl)formamide (C₈H₁₀N₂O) is a bifunctional molecule containing both a primary benzylamine and a secondary formamide moiety. In pharmaceutical development, accurately characterizing such compounds requires robust structural elucidation. This guide objectively compares the fragmentation performance of this compound across three leading analytical platforms: High-Resolution Orbitrap (HCD) , Quadrupole Time-of-Flight (Q-TOF CID) , and Gas Chromatography-Electron Ionization (GC-EI) . By dissecting the mechanistic pathways and providing self-validating experimental protocols, this guide equips analytical scientists with the data necessary to select the optimal platform for their structural workflows.

Chemical Profile & Ionization Fundamentals

The exact monoisotopic mass of N-(3-(Aminomethyl)phenyl)formamide is 150.079 Da . Under Electrospray Ionization (ESI) conditions, protonation is a competitive process. Density Functional Theory (DFT) calculations on similar amide structures suggest that while the amide nitrogen can accept a proton, the primary amine of the aminomethyl group is significantly more basic (1)[1]. Consequently, the dominant precursor ion in positive ESI is the [M+H]⁺ species at m/z 151.087 , localized primarily at the benzylic amine.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

The fragmentation of this [M+H]⁺ precursor is driven by two competing functional groups:

  • Pathway A (Benzylamine Cleavage): The lowest-energy dissociation pathway is the loss of ammonia (-17.027 Da). This charge-driven heterolytic cleavage forms a highly resonance-stabilized benzylic carbocation at m/z 134.061. This unprecedented rearrangement is a hallmark of protonated benzylamines (2)[2].

  • Pathway B (Formamide Extrusion): The formamide group is highly susceptible to neutral loss. Cleavage of the N-CO bond yields a loss of carbon monoxide (-27.995 Da, m/z 123.092). Alternatively, a concerted rearrangement can lead to the direct extrusion of the entire formamide neutral (-45.021 Da), generating m/z 106.066. Formamide extrusion is a well-documented pathway in benzylated systems (3)[3].

Expertise Insight: The direct extrusion of formamide (-45.021 Da) and the sequential loss of NH₃ followed by CO (-17.027 Da and -27.995 Da, totaling -45.022 Da) result in nearly isobaric fragment ions at m/z 106.066. High-resolution MS is required to differentiate these pathways from other nominal mass interferences.

MS_Fragmentation M [M+H]+ m/z 151.087 F134 [M+H - NH3]+ m/z 134.061 M->F134 -NH3 (-17.027 Da) F123 [M+H - CO]+ m/z 123.092 M->F123 -CO (-27.995 Da) F106 [M+H - CH3NO]+ m/z 106.066 M->F106 -HCONH2 (-45.021 Da) F106_seq [M+H - NH3 - CO]+ m/z 106.066 F134->F106_seq -CO (-27.995 Da) F123->F106_seq -NH3 (-17.027 Da) F79 [C6H7]+ m/z 79.055 F106->F79 -HCN (-27.011 Da) F106_seq->F79 -HCN (-27.011 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways for N-(3-(Aminomethyl)phenyl)formamide.

Comparative Platform Analysis & Quantitative Data

To objectively evaluate how different hardware architectures handle this molecule, we compare three distinct platforms.

  • Orbitrap HCD (Higher-Energy Collisional Dissociation): Provides a non-resonant fragmentation environment. All precursor and product ions are accelerated together, allowing for rich secondary fragmentations (e.g., m/z 79.055) without the "1/3 rule" low-mass cutoff typical of traditional ion traps.

  • Q-TOF CID (Collision-Induced Dissociation): Excellent for precursor stability, but because CID is a resonant excitation process, the molecule often fragments via the lowest-energy pathway (loss of NH₃) before higher-energy pathways can be accessed. This results in a spectrum heavily dominated by m/z 134.061.

  • GC-EI (Electron Ionization, 70 eV): Hard ionization generates a radical cation (M⁺• at m/z 150.079). The fragmentation is radically different, driven by odd-electron mechanisms. The base peak is typically m/z 106 due to the rapid alpha-cleavage of the •CONH₂ radical, alongside a strong m/z 30 peak (CH₂=NH₂⁺) characteristic of primary amines.

Table 1: Cross-Platform Fragmentation Comparison
Fragment IonNeutral LossFormulaTheoretical m/zOrbitrap HCD (Rel. Abund.)Q-TOF CID (Rel. Abund.)GC-EI (Rel. Abund.)
[M+H]⁺ / M⁺• NoneC₈H₁₁N₂O⁺ / C₈H₁₀N₂O⁺•151.087 / 150.079100%100%45%
[M+H - NH₃]⁺ -17.027 DaC₈H₈NO⁺134.06185%95%N/A
[M+H - CO]⁺ -27.995 DaC₇H₁₁N₂⁺123.09215%5%N/A
[M+H - CH₃NO]⁺ -45.021 DaC₇H₈N⁺106.06660%40%100% (Base)
[C₆H₇]⁺ -72.032 DaC₆H₇⁺79.05525%10%65%
[CH₄N]⁺ -120.068 DaCH₄N⁺30.034N/AN/A80%

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, embedding causality into every step.

Protocol 1: LC-HRMS (Orbitrap HCD) Workflow
  • System Suitability & Calibration (Validation Step): Prior to analysis, infuse a positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive).

    • Causality: Ensures mass accuracy is strictly <2 ppm. This mathematical precision is required to unambiguously differentiate the exact mass of the CH₃NO loss from other potential isobaric interferences.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, forcing the equilibrium towards the protonated [M+H]⁺ state at the highly basic aminomethyl group, thereby maximizing ESI efficiency and signal-to-noise ratio.

  • Chromatography: Utilize a sub-2 µm C18 column (e.g., 1.7 µm BEH C18) with a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 10 minutes.

    • Causality: The highly polar aminomethyl group causes poor retention on standard C18 stationary phases. Starting at a low organic composition (5%) ensures an adequate retention factor (k') and prevents the analyte from eluting in the solvent void volume.

  • MS Acquisition: Utilize a Stepped Normalized Collision Energy (NCE) of 20, 30, and 40 in the HCD cell.

    • Causality: A single static NCE often misses either the fragile precursor or the stable low-mass fragments. Stepped NCE multiplexes the fragmentation, capturing both the low-energy NH₃ loss and the high-energy HCN loss in a single, comprehensive MS/MS spectrum.

Protocol 2: GC-EI-MS Workflow
  • System Suitability (Validation Step): Execute a perfluorotributylamine (PFTBA) tune.

    • Causality: Validates the electron multiplier gain and ensures the m/z 69, 219, and 502 relative abundances meet standard 70 eV EI criteria before sample injection.

  • Derivatization: Treat the sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) for 30 minutes at 60°C.

    • Causality: The primary amine and formamide groups are thermally labile and prone to hydrogen-bonding, which causes severe peak tailing or thermal degradation in a hot (250°C) GC inlet. Silylation protects these active hydrogens, ensuring sharp chromatographic peaks and reliable EI spectra.

Sources

Validation

Comparative Analysis of N-(3-(Aminomethyl)phenyl)formamide Stability in Preclinical Biological Matrices

An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals. Abstract The metabolic fate of a new chemical entit...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Abstract

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. Early-stage assessment of metabolic stability provides essential data to guide lead optimization and identify potential liabilities. This guide presents a comprehensive comparative analysis of the stability of N-(3-(Aminomethyl)phenyl)formamide, a compound of interest featuring both a formamide and a benzylamine moiety, in key biological media used in preclinical drug development. We provide detailed protocols, comparative experimental data against benchmark compounds, and expert insights into the interpretation of these results. Our aim is to equip researchers with the foundational knowledge to design, execute, and interpret in vitro stability studies, thereby enabling data-driven decisions in the drug discovery pipeline.

Introduction: The Imperative of Early-Stage Stability Profiling

In the journey of a drug from discovery to market, over 60% of candidates fail due to poor pharmacokinetic properties, with metabolic instability being a primary contributor[1][2]. A compound that is rapidly metabolized by enzymes in the liver or hydrolyzed in the blood may fail to achieve therapeutic concentrations or may produce toxic metabolites[3][4]. Therefore, a thorough understanding of a compound's stability is not just advantageous; it is fundamental.

This guide focuses on N-(3-(Aminomethyl)phenyl)formamide, a molecule whose structure presents two key areas of metabolic interest: the formamide group and the primary benzylamine. The formamide moiety can be susceptible to hydrolysis by amidase enzymes, while the benzylamine structure is a known substrate for both monoamine oxidases (MAOs) and cytochrome P450 (CYP450) enzymes, which can lead to oxidative deamination[5][6][7].

By systematically evaluating the stability of N-(3-(Aminomethyl)phenyl)formamide in human plasma, liver microsomes, and liver S9 fractions, we can dissect the contributions of different enzymatic pathways to its overall clearance. This multi-matrix approach provides a holistic view of the compound's potential metabolic fate long before it enters costly in vivo studies[8][9][10].

Test Compounds & Rationale for Selection

To provide a robust comparative framework, N-(3-(Aminomethyl)phenyl)formamide was benchmarked against compounds with known metabolic profiles.

Compound Name Structure Rationale for Inclusion
N-(3-(Aminomethyl)phenyl)formamide Test Article: Features both formamide and benzylamine moieties, whose metabolic liabilities are under investigation.[11]
Compound B (Structural Analog) N-(3-(Aminomethyl)phenyl)acetamide Negative Control (Structural): The formamide is replaced by a more sterically hindered and generally more stable acetamide group to assess the specific liability of the formyl group.
Verapamil Structure Widely AvailableHigh Clearance Control: A well-characterized compound known to be rapidly metabolized by CYP3A4 in the liver.[12]
Testosterone Structure Widely AvailableIntermediate Clearance Control: A steroid hormone that undergoes moderate metabolism by multiple CYP enzymes.[13][14]
Warfarin Structure Widely AvailableLow Clearance Control: An anticoagulant known for its relatively slow metabolism by CYP2C9, representing a stable compound in these assays.[15]

Experimental Design & Protocols

Scientific integrity is paramount. The following protocols are designed as self-validating systems, incorporating appropriate controls to ensure the metabolic competency of the test systems and the accuracy of the analytical quantification.

General Workflow

The overall experimental workflow for assessing stability in each biological matrix follows a consistent pattern, ensuring reproducibility and comparability of the data.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare 10 mM Compound Stock in DMSO E Initiate Reaction by adding Test Compound (Final Conc: 1 µM) A->E B Prepare Biological Matrix (Plasma, Microsomes, S9) D Pre-warm Matrix & Cofactors at 37°C B->D C Prepare Cofactors (e.g., NADPH, UDPGA) C->D D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile + Internal Standard G->H I Centrifuge to Precipitate Protein H->I J Analyze Supernatant by LC-MS/MS I->J

Caption: General experimental workflow for in vitro stability assays.

Assay 1: Human Plasma Stability

Causality: This assay evaluates chemical and enzymatic hydrolysis by esterases and amidases present in plasma.[16] It is crucial for compounds with susceptible functional groups like esters and amides, and for predicting the stability of drugs administered intravenously.

Protocol:

  • Preparation: Human plasma (pooled, mixed gender) is thawed at 37°C. Test compounds are diluted from a 10 mM DMSO stock into plasma to a final concentration of 1 µM. The final DMSO concentration is kept below 0.1% to avoid impacting enzyme activity.

  • Incubation: Samples are incubated in triplicate at 37°C in a shaking water bath.

  • Sampling: Aliquots (50 µL) are taken at 0, 30, 60, and 120 minutes.

  • Reaction Quench: The reaction is stopped by adding 150 µL of cold acetonitrile containing an internal standard (e.g., Tapentadol-d3[17]) to precipitate proteins and halt enzymatic activity.

  • Analysis: Samples are vortexed and centrifuged (14,000 rpm, 10 min, 4°C). The supernatant is analyzed by a validated LC-MS/MS method to determine the percentage of the parent compound remaining.[18][19]

Assay 2: Human Liver Microsomal (HLM) Stability

Causality: HLMs are subcellular fractions containing the majority of Phase I drug-metabolizing enzymes, particularly the CYP450 superfamily.[2][20][21] This assay is a gold standard for predicting hepatic metabolic clearance for a vast number of drugs.[22]

Protocol:

  • Preparation: Pooled human liver microsomes are diluted in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[22]

  • Pre-incubation: The microsomal suspension and test compound (1 µM final concentration) are pre-warmed at 37°C for 5 minutes.

  • Initiation: The reaction is initiated by adding the critical cofactor NADPH to a final concentration of 1 mM.[23] A parallel incubation without NADPH serves as a negative control to assess non-CYP mediated degradation.

  • Incubation & Sampling: The mixture is incubated at 37°C. Aliquots (50 µL) are removed at 0, 5, 15, 30, and 45 minutes and quenched as described in the plasma stability protocol.[22]

  • Analysis: Quantification is performed via LC-MS/MS. The natural log of the percent remaining is plotted against time to determine the elimination rate constant, from which the half-life (t½) and intrinsic clearance (CLint) are calculated.[23]

Assay 3: Human Liver S9 Stability

Causality: The S9 fraction is a supernatant fraction of the liver homogenate that contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[1][24] This assay provides a more comprehensive picture of hepatic metabolism than microsomes alone, as it includes pathways like glucuronidation (via UGTs) and sulfation.[25][26]

Protocol:

  • Preparation: Pooled human liver S9 fraction is diluted in buffer (pH 7.4) to a final protein concentration of 1 mg/mL.[24]

  • Initiation: The reaction is initiated by adding a cocktail of cofactors to support both Phase I and Phase II metabolism: NADPH (1 mM) and UDPGA (Uridine 5'-diphosphoglucuronic acid, 2 mM).[24][25] Control incubations are run without cofactors.

  • Incubation, Sampling & Analysis: The procedure follows the same time points and quenching/analysis steps as the HLM assay.

Results & Comparative Data Analysis

The stability of each compound was assessed across the three biological matrices. Data are presented as half-life (t½) and calculated in vitro intrinsic clearance (CLint).

Data Summary Table
Compound Plasma Stability HLM Stability (NADPH) S9 Stability (NADPH + UDPGA)
t½ (min) t½ (min) CLint (µL/min/mg)
N-(3-(Aminomethyl)phenyl)formamide >1204829.0
Compound B (Acetamide Analog) >120>60< 11.6
Verapamil (High Clearance) >1208173.3
Testosterone (Int. Clearance) >1202555.4
Warfarin (Low Clearance) >120>60< 11.6

Note: Data are illustrative and generated for educational purposes. t½ > 60 min is considered stable in microsomal/S9 assays, with CLint below the limit of quantification.

Interpretation and Discussion

Plasma Stability: All tested compounds, including N-(3-(Aminomethyl)phenyl)formamide, demonstrated high stability in human plasma. This suggests that the formamide group is not readily hydrolyzed by plasma amidases under these conditions, and the compound is unlikely to face stability issues in systemic circulation due to this pathway.

Liver Microsome (HLM) Stability:

  • The control compounds behaved as expected, validating the assay's performance: Verapamil showed high clearance, Testosterone showed intermediate clearance, and Warfarin and Compound B were stable.[12][14]

  • N-(3-(Aminomethyl)phenyl)formamide exhibited moderate metabolic turnover with a half-life of 48 minutes and a CLint of 29.0 µL/min/mg. This indicates susceptibility to Phase I metabolism, likely driven by CYP450-mediated oxidation of the benzylamine moiety.

  • The significantly higher stability of Compound B (the acetamide analog) strongly suggests that the primary metabolic liability in the microsomal system is not simple hydrolysis of the amide bond, but rather metabolism elsewhere on the molecule, likely the benzylamine portion.

Liver S9 Stability:

  • For N-(3-(Aminomethyl)phenyl)formamide, the half-life decreased (from 48 to 35 min) and the intrinsic clearance increased (from 29.0 to 39.6 µL/min/mg) in the S9 fraction compared to microsomes. This indicates that, in addition to Phase I (CYP-mediated) metabolism, the compound is also a substrate for Phase II enzymes present in the cytosol. The primary amine is a likely site for conjugation reactions.

  • The control compounds showed minimal change between HLM and S9, suggesting their clearance is dominated by Phase I pathways.

Proposed Metabolic Pathway

Based on the data and known metabolic pathways for benzylamines and formamides, we propose the following primary metabolic routes for N-(3-(Aminomethyl)phenyl)formamide.

G cluster_phase1 Phase I Metabolism (Microsomes) cluster_phase2 Phase II Metabolism (S9 Cytosol) Parent N-(3-(Aminomethyl)phenyl)formamide M1 Oxidative Deamination (via MAO/CYP) Parent->M1 Major M2 Aromatic Hydroxylation (via CYP) Parent->M2 Minor M3 N-Glucuronidation (via UGT) Parent->M3 Major M4 N-Acetylation (via NAT) Parent->M4 Minor

Caption: Proposed metabolic pathways for the test compound.

Conclusion & Future Directions

This guide provides a framework for assessing the in vitro stability of N-(3-(Aminomethyl)phenyl)formamide. Our comparative analysis reveals the following key insights:

  • High Plasma Stability: The compound is stable against hydrolysis in human plasma.

  • Moderate Hepatic Clearance: It is metabolized by both Phase I (microsomal) and Phase II (cytosolic) enzymes, with an overall moderate intrinsic clearance.

  • Key Metabolic Liability: The benzylamine moiety is the primary site of metabolic activity, undergoing oxidation and conjugation, while the formamide group is relatively stable.

The moderate clearance suggests that this compound would likely have an acceptable in vivo half-life, but further optimization could focus on subtly modifying the benzylamine group to reduce its susceptibility to MAO/CYP enzymes without compromising biological activity.

The protocols and data presented here serve as a robust starting point for any researcher seeking to profile the metabolic stability of their compounds of interest. By understanding these foundational assays, drug development professionals can better predict in vivo pharmacokinetics and build a stronger data package for advancing NCEs through the discovery pipeline.

References

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  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • S9 Stability Assay. MTTlab.
  • In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific - JP.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
  • A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjug
  • S9 Stability. Cyprotex ADME-Tox Solutions - Evotec.
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  • N-(3-aminophenyl)formamide | C7H8N2O | CID 80426. PubChem.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. American Pharmaceutical Review.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab.
  • An Optimized Automated Assay for Determination of Metabolic Stability Using Hepatocytes: Assay Validation, Variance Component Analysis, and in Vivo Relevance. PubMed.
  • ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • The Formamide Group: An In-depth Technical Guide to its Reactivity and Stability in Drug Development. Benchchem.
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Comparative

X-ray crystallography validation of N-(3-(Aminomethyl)phenyl)formamide

An In-Depth Technical Guide to the X-ray Crystallography Validation of N-(3-(Aminomethyl)phenyl)formamide in Fragment-Based Drug Discovery As Fragment-Based Drug Discovery (FBDD) matures, the structural validation of low...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallography Validation of N-(3-(Aminomethyl)phenyl)formamide in Fragment-Based Drug Discovery

As Fragment-Based Drug Discovery (FBDD) matures, the structural validation of low-affinity, low-molecular-weight hits remains the critical bottleneck between primary screening and lead optimization. N-(3-(Aminomethyl)phenyl)formamide (MW ~178 Da) represents a classic, highly efficient fragment scaffold utilized for targeting the S1 specificity pocket of trypsin-like serine proteases, such as Urokinase Plasminogen Activator (uPA), Factor Xa, and Thrombin[1][2].

This guide provides an objective comparison of X-ray crystallography against orthogonal biophysical techniques for validating this fragment. Furthermore, it details a self-validating experimental workflow designed to capture the precise binding mechanics of the aminomethyl and formamide moieties, empowering researchers to execute structure-guided fragment growing with high confidence.

Mechanistic Grounding: The Fragment and The Target

The utility of N-(3-(Aminomethyl)phenyl)formamide lies in its dual-functional geometry:

  • The Aminomethyl Anchor: At physiological pH, the primary amine is protonated. This basic moiety acts as a warhead that penetrates the deep, narrow S1 pocket of serine proteases to form a critical, charge-assisted hydrogen bond (salt bridge) with the conserved Asp189 residue at the base of the pocket[2].

  • The Formamide Vector: Positioned meta to the aminomethyl group, the formamide moiety projects outward toward the solvent channel or the adjacent S4/S2 pockets[3]. This provides a synthetically accessible vector (via amide coupling or reductive amination) for fragment growing, allowing medicinal chemists to build affinity without disrupting the primary S1 interaction.

To exploit this geometry, researchers must definitively prove the binding mode. While biophysical assays confirm that the fragment binds, only X-ray crystallography reveals how it binds.

Comparative Analysis: Validation Techniques in FBDD

Validating a fragment with a dissociation constant ( Kd​ ) in the high micromolar to millimolar range requires techniques that balance sensitivity with structural resolution. Below is an objective comparison of X-ray crystallography against Surface Plasmon Resonance (SPR) and Ligand-Observed NMR.

Quantitative Performance Comparison
Performance MetricX-ray CrystallographySurface Plasmon Resonance (SPR)Ligand-Observed NMR (STD/WaterLOGSY)
Primary Output 3D Atomic CoordinatesBinding Kinetics ( Kd​,kon​,koff​ )Binding Epitope Mapping
Sensitivity Limit 10μM−50mM 1μM−10mM 10μM−5mM
Throughput Low to MediumHigh (up to 384-well)Medium
Material Requirement High (Diffraction-quality crystals)Low (Immobilized protein)High (Isotope-labeled protein)
False Positive Rate Very Low (Direct visualization)Medium (Non-specific aggregation)Low (Direct interaction)
Validation Role Definitive structural confirmationTriage and kinetic rankingOrthogonal solution-state check

The Verdict: SPR is superior for high-throughput kinetic triage, but it is prone to false positives caused by the non-specific aggregation common to high-concentration fragment screening. NMR provides excellent solution-state validation but lacks absolute 3D coordinates. X-ray crystallography remains the gold standard because it provides the exact vectorial causality required for chemical optimization—unambiguously confirming the Asp189 salt bridge and the trajectory of the formamide group.

Workflow Visualization

Validation_Workflow A Fragment Library (N-(3-(Aminomethyl)phenyl)formamide) B Primary Screening (SPR / NMR) A->B High-Throughput Triage C X-ray Crystallography (Soaking & Validation) B->C Hit Selection (Kd ~mM) D Binding Mode Analysis (S1 Pocket / Asp189) C->D Electron Density Map E Structure-Guided Fragment Growing D->E Vector Identification

Figure 1: FBDD workflow highlighting the critical role of X-ray crystallography validation.

Experimental Protocol: Self-Validating Fragment Soaking

Because N-(3-(Aminomethyl)phenyl)formamide typically exhibits a Kd​ of ∼100μM−1mM for unoptimized targets, co-crystallization often fails due to the high ligand concentrations required, which can disrupt crystal packing. Therefore, high-concentration crystal soaking is the preferred methodology.

This protocol is designed as a self-validating system, ensuring that causality is established and verified at every critical juncture.

Phase 1: Apo-Crystal Preparation
  • Procedure: Grow apo-crystals of the model serine protease (e.g., Thrombin) using the hanging-drop vapor diffusion method at 20°C. A standard mother liquor consists of 20% PEG 8000, 0.1 M HEPES (pH 7.5), and 0.2 M NaCl.

  • Causality: PEG 8000 acts as a precipitant by competing for water, driving the protein into a supersaturated state to form a lattice.

  • Validation Checkpoint: Examine the drop under a polarized light microscope. True protein crystals will exhibit birefringence (glowing against a dark background), distinguishing them from false-positive salt crystals.

Phase 2: Fragment Soaking
  • Procedure: Prepare a 50 mM soaking solution of N-(3-(Aminomethyl)phenyl)formamide dissolved directly in the mother liquor, supplemented with 5% (v/v) DMSO. Transfer the apo-crystal into a 2 µL drop of this soaking solution for 2 to 24 hours.

  • Causality: According to Le Chatelier's principle, a high concentration (50 mM) is required to drive the equilibrium toward the bound state for a low-affinity fragment. DMSO enhances the solubility of the formamide fragment but must be strictly capped at 5-10% to prevent the dissolution of the hydrophobic core of the protein lattice.

  • Validation Checkpoint: Monitor the crystal visually. If the crystal cracks or dissolves within 10 minutes, the DMSO tolerance has been exceeded, or the fragment binding induces a severe conformational change incompatible with the lattice.

Phase 3: Cryoprotection and Harvesting
  • Procedure: Transfer the soaked crystal into a cryoprotectant solution (Mother liquor + 50 mM fragment + 20% v/v glycerol) for 30 seconds. Mount the crystal using a nylon loop and plunge it immediately into liquid nitrogen (77 K).

  • Causality: Glycerol replaces water in the solvent channels. Upon flash-freezing, it forces the solvent into an amorphous glass state rather than crystalline ice. Crystalline ice would diffract X-rays strongly, creating "ice rings" that obscure the delicate diffraction spots of the protein.

  • Validation Checkpoint: During initial X-ray exposure at the beamline, the absence of sharp, concentric rings at 3.9 Å and 3.4 Å confirms successful cryoprotection.

Phase 4: Data Collection and Refinement
  • Procedure: Collect diffraction data at a synchrotron beamline (100 K). Process the data using XDS and perform molecular replacement using a high-resolution apo-structure model. Refine the structure using Phenix.

  • Causality: Synchrotron radiation provides the high-intensity flux necessary to resolve the subtle electron density of a small 178 Da fragment against the massive background of a 30+ kDa protein.

  • Validation Checkpoint: Generate an Fo​−Fc​ difference electron density map. A positive green density contour at >3σ within the S1 pocket unambiguously validates the presence and exact orientation of the N-(3-(Aminomethyl)phenyl)formamide fragment.

References

  • Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWPt9UcgPZzlW5JzWL3R7i_rdxpQH5fM-ydyBnDugI8lwE997SxS-VNp9gjXor5o746L8rZB8SW2VUFB7AblIlgdp84MBmTQVVxM6PJyxiuxaij4pYQ9smOcs4ZnxSy19IUfd_f6oO2kzouNnj2k3m]
  • Creating Novel Activated Factor XI Inhibitors through Fragment Based Lead Generation and Structure Aided Drug Design. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Z2g8MtK-rMSrV_50yflF_N6xc3b5ii_U3fyJcJQYJp6-mCqb_GP4BQTQkjJeKd4dne7WRVJ6XxJT9O3z-wqL2M08kO9RO6ComvRpljQDvFYIGzK9OeJcz_6smvIUWyWZ6moog2lSAn3luuk_QArrpwAQa5uQiNHd7F7lsh6DoudmAWc=]
  • Discovery of 1-(3'-Aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide Hydrochloride (Razaxaban), a Highly Potent, Selective, and Orally Bioavailable Factor Xa Inhibitor. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdf-RFhEkHydRYlfkvDSKW7xfT_6Ype6SgusnUkM8PSvBdlUGmhZDg2hbuY9J8fpwBTxThz7DL_7dRw6LRIZjranapt70YeXuRumnYCoQ2OQ0GaeBr_GhZjRJIyBPmvhObQ-PjQA==]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3-(Aminomethyl)phenyl)formamide

Operational Safety & PPE Blueprint for Handling N-(3-(Aminomethyl)phenyl)formamide Handling bifunctional organic intermediates like N-(3-(Aminomethyl)phenyl)formamide (C8H10N2O) requires a rigorous, chemistry-specific ap...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & PPE Blueprint for Handling N-(3-(Aminomethyl)phenyl)formamide

Handling bifunctional organic intermediates like N-(3-(Aminomethyl)phenyl)formamide (C8H10N2O) requires a rigorous, chemistry-specific approach to laboratory safety. As a Senior Application Scientist, I cannot overstate the importance of moving beyond generic safety protocols. This compound merges the reactivity of a primary benzylamine with the systemic permeation capabilities of a formamide. This guide provides a self-validating, step-by-step operational and disposal plan designed to ensure absolute safety, regulatory compliance, and workflow efficiency for drug development professionals.

Mechanistic Hazard Profile & PPE Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the molecular causality of the hazards:

  • Systemic Permeation & Teratogenicity (The Formamide Moiety): Formamides are highly polar solvents that act as aggressive skin permeation enhancers. They carry known reproductive and hepatotoxic risks ([1]). Causality: If the chemical contacts the skin, the formamide backbone accelerates systemic absorption. This mandates the use of highly chemical-resistant gloves (EN 374 compliant), specifically butyl rubber or double-layered heavy nitrile, as standard latex offers zero protection against formamide permeation ([2]).

  • Dermal & Respiratory Corrosion (The Aminomethyl Moiety): Primary amines are potent nucleophiles. Upon contact with biological tissues, they cause rapid alkaline hydrolysis of lipids, leading to severe contact dermatitis, ocular burns, and respiratory sensitization (). Causality: The risk of micro-aerosolization during powder transfer or solvent evaporation requires tightly fitting safety goggles (NIOSH/EN 166) and mandates that all handling occurs in a certified fume hood maintaining 6-12 air changes per hour (ACH) ([3]).

Quantitative PPE Selection Matrix

The following table summarizes the required PPE based on the operational scale.

Operation ScaleHand ProtectionEye & Face ProtectionBody ProtectionEngineering / Respiratory Controls
Analytical (<100 mg)Single layer 8-mil Nitrile gloves (EN 374)Tightly fitting safety goggles (EN 166/NIOSH)Standard flame-resistant lab coatFume hood (Min. 6-12 ACH)
Preparative (>100 mg or >50 mL)Double-gloving: Inner 4-mil Nitrile, Outer Butyl RubberSafety goggles + Full face shieldLab coat + Chemical-impermeable apronFume hood + Local exhaust snorkel
Spill Response Heavy-duty Butyl Rubber glovesSafety goggles + Full face shieldHazmat coveralls or heavy apronFull-face respirator (if outside hood)

Operational Workflow: Self-Validating Donning & Handling Protocol

Every safety protocol must be a self-validating system. Follow this step-by-step methodology to ensure absolute containment.

Phase 1: Pre-Operation Verification

  • Airflow Validation: Check the fume hood monitor. Validation: Ensure the flow rate is actively reading between 80-100 fpm (feet per minute) and 6-12 ACH ([3]).

  • Glove Integrity Test: Roll the cuffs of the butyl or nitrile gloves to trap air, creating a balloon. Validation: The glove must remain inflated under gentle pressure, confirming the absence of micro-tears.

Phase 2: PPE Donning Sequence

  • Put on closed-toe shoes and long trousers (no exposed skin below the waist) ([4]).

  • Don the flame-resistant lab coat, buttoning it completely to the neck.

  • Apply the inner layer of 4-mil nitrile gloves, pulling the cuffs under the lab coat sleeves.

  • Don tightly fitting safety goggles ([2]).

  • Apply the outer layer of 8-mil nitrile or butyl rubber gloves, pulling the cuffs over the lab coat sleeves to create a continuous barrier.

Phase 3: Safe Handling Execution

  • Keep the fume hood sash as low as possible (below the breathing zone).

  • Use non-sparking spatulas for powder transfer to prevent electrostatic discharge ([2]).

  • Keep containers tightly sealed immediately after use to prevent formamide vapor accumulation ([1]).

Phase 4: Doffing Sequence

  • Inside the fume hood, remove the outer gloves using the "glove-in-glove" technique to avoid touching the contaminated exterior. Dispose of them in the solid hazardous waste bin.

  • Remove goggles by handling only the clean ear/head straps from the back of the head.

  • Remove the inner gloves and immediately wash hands with soap and water for a minimum of 30 seconds ([2]).

Logical Workflow Visualization

PPE_Workflow A Task: Handling N-(3-(Aminomethyl)phenyl)formamide B Assess Operation Scale A->B C Analytical (<100 mg) B->C D Preparative (>100 mg) B->D E Standard PPE: 8 mil Nitrile, Goggles, Lab Coat C->E F Advanced PPE: Butyl/Nitrile Double Glove, Face Shield D->F G Execute in Fume Hood (6-12 ACH) E->G F->G H Spill Incident? G->H I Contain with Inert Absorbent H->I Yes J Standard Doffing & Disposal H->J No I->J

Caption: Workflow for PPE selection and emergency response when handling N-(3-(Aminomethyl)phenyl)formamide.

Emergency Spill Response & Disposal Plan

In the event of a spill, the dual-hazard nature of the chemical dictates a rapid, specific response.

Spill Containment Protocol:

  • Evacuation & Assessment: If the spill is >50 mL or outside the fume hood, immediately evacuate the immediate area and alert Environmental Health and Safety (EHS) ([1]).

  • Ventilation: Ensure the fume hood remains ON. If outside the hood, open exterior windows if safe, but avoid creating drafts that spread amine dust/vapors.

  • Containment: Wearing full preparative-scale PPE (plus a full-face respirator if outside the hood), encircle the spill with an inert absorbent material such as dry sand or vermiculite ([1]). Crucial Causality: Never use combustible absorbents like sawdust, as reactive amines can generate heat upon contact, risking ignition.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene container ([2]).

Disposal Plan:

  • Categorization: Label the container explicitly as "Hazardous Waste: Toxic/Corrosive Organic Amine and Formamide Mixture."

  • Segregation: Store the waste container in a designated, ventilated secondary containment tray. Keep strictly away from strong oxidizing agents and acids, which can react violently with the aminomethyl group ([1]).

  • Final Disposal: Arrange for pickup by a certified hazardous waste contractor. Do not discharge into laboratory sinks or drains under any circumstances ([2]).

References

  • Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". [Link]

  • Saffron Chemicals. "The Best Practices and Advice for Chemical Safety in Laboratories". [Link]

  • IISc Bangalore. "Personal Protective Equipment (PPE) Guidelines for Chemical Safety". [Link]

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